H2N-PEG5-Hydrazide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C13H29N3O6 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C13H29N3O6/c14-2-4-19-6-8-21-10-12-22-11-9-20-7-5-18-3-1-13(17)16-15/h1-12,14-15H2,(H,16,17) |
InChI Key |
IKZGTTXIWZYQTN-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)C(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
what is the structure of H2N-PEG5-Hydrazide
An In-depth Technical Guide on the Structure of H2N-PEG5-Hydrazide
Introduction
This compound is a heterobifunctional chemical compound commonly utilized in bioconjugation, drug delivery, and proteomics. It belongs to the family of polyethylene glycol (PEG) linkers, which are known for their ability to improve the solubility and pharmacokinetic properties of molecules to which they are attached. Specifically, this compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, which can be used in the synthesis of PROTACs.[1][2] PROTACs are molecules designed to target specific proteins for degradation within cells.[1][2] This guide provides a detailed examination of the molecular structure of this compound.
Molecular Structure
The structure of this compound is defined by three key components: a primary amine group (H₂N), a polyethylene glycol chain of five repeating units (PEG5), and a hydrazide group (-C(O)NHNH₂).
-
Amine Group (H₂N-): At one terminus of the molecule is a primary amine group. This functional group is highly reactive towards carboxylic acids, activated esters (like NHS esters), and other carbonyl-containing molecules, allowing for covalent attachment to proteins, peptides, or other substrates.
-
Polyethylene Glycol (PEG) Linker (- (CH₂CH₂O)₅ -): The core of the molecule is a hydrophilic chain of five repeating ethylene glycol units. This PEG linker imparts increased water solubility to the parent molecule and any conjugate it forms. It also provides a flexible spacer arm, which can be crucial for overcoming steric hindrance in complex biological interactions.
-
Hydrazide Group (-C(O)NHNH₂): The other terminus of the molecule features a hydrazide group. Hydrazides are reactive towards aldehydes and ketones, forming stable hydrazone linkages. This functionality allows for the specific conjugation to molecules containing these carbonyl groups, which can be naturally present or chemically introduced into biomolecules.
The overall structure is linear, with the flexible PEG5 chain separating the terminal amine and hydrazide functional groups.
Quantitative Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₉N₃O₆ |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 1449390-64-0 |
[1]
Structural Diagram
The following diagram illustrates the chemical structure of this compound, highlighting its principal functional components.
Caption: Molecular structure of this compound.
Experimental Protocols
No specific experimental protocols for the use of this compound were detailed in the provided search results. The reactivity of the terminal amine and hydrazide groups follows standard bioconjugation chemistries. The amine group can be coupled to carboxylic acids using carbodiimide activators like EDC, while the hydrazide group reacts with aldehydes or ketones to form hydrazones.
Signaling Pathways
Information regarding specific signaling pathways directly involving this compound was not available in the search results. As a linker molecule, its primary role is to covalently connect two other molecules, and it is not expected to have intrinsic biological activity in signaling pathways.
References
An In-depth Technical Guide to H2N-PEG5-Hydrazide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
H2N-PEG5-Hydrazide is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a primary amine (H2N), a five-unit polyethylene glycol (PEG) chain, and a hydrazide (-NHNH2) functional group, provides a versatile tool for covalently linking molecules of interest. This guide details the physical and chemical properties of this compound, outlines key experimental protocols for its use, and provides visual workflows for its primary applications.
Core Physical and Chemical Properties
The distinct functional groups at either end of the flexible PEG spacer allow for selective and sequential reactions, making this compound an ideal crosslinker. The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugates.
| Property | Value | Source(s) |
| Molecular Formula | C13H29N3O6 | [1][2][3][4] |
| Molecular Weight | 323.39 g/mol | [1] |
| Appearance | Viscous liquid | |
| Purity | ≥ 95% | |
| Solubility | Soluble in water and most polar organic solvents | |
| Storage Conditions | Store at -20°C to -18°C, protect from light | |
| Reactivity | The amine group reacts with activated carboxylic acids (e.g., NHS esters). The hydrazide group reacts with aldehydes and ketones to form stable hydrazone bonds, typically at pH 5-7. | |
| pKa (Hydrazine) | ~8.1 (This value for the parent molecule, hydrazine, suggests the basicity of the hydrazide group) |
Experimental Protocols
The utility of this compound is best demonstrated through its application in bioconjugation and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Protocol 1: General Protein Labeling via Hydrazone Ligation
This protocol describes the labeling of a glycoprotein that has been oxidized to generate aldehyde groups.
Materials:
-
Glycoprotein of interest
-
Sodium periodate (NaIO4) solution
-
This compound
-
Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Quenching solution (e.g., glycerol)
-
Desalting column
Procedure:
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in the labeling buffer.
-
Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of periodate will need to be optimized but is typically in the low millimolar range.
-
Incubate the reaction on ice for 15-30 minutes in the dark.
-
Quench the reaction by adding a quenching solution.
-
Remove excess periodate and quenching agent using a desalting column, exchanging the buffer back to the labeling buffer.
-
-
Hydrazone Ligation:
-
To the oxidized glycoprotein, add a 10-50 fold molar excess of this compound.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction can be allowed to proceed overnight at 4°C.
-
The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove excess this compound and byproducts using a desalting column or dialysis.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a modular approach to synthesizing a PROTAC where this compound links a target protein ligand and an E3 ligase ligand. This example assumes one ligand has a carboxylic acid for amide bond formation and the other has an aldehyde for hydrazone formation.
Materials:
-
Target Protein Ligand-COOH (Ligand A)
-
E3 Ligase Ligand-CHO (Ligand B)
-
This compound
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Reaction buffer for hydrazone ligation (e.g., 0.1 M sodium acetate, pH 5.5)
-
Standard laboratory equipment for organic synthesis and purification (e.g., flash chromatography, HPLC)
Procedure:
-
Step A: Amide Coupling of Ligand A to this compound
-
Dissolve Ligand A-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) and stir for 15 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product (Ligand A-PEG5-Hydrazide) by flash column chromatography.
-
-
Step B: Hydrazone Ligation to Ligand B
-
Dissolve the purified Ligand A-PEG5-Hydrazide in the reaction buffer.
-
Add Ligand B-CHO (1-1.5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Visualizing Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows described above.
Caption: Experimental workflow for glycoprotein labeling.
Caption: Workflow for PROTAC synthesis.
Conclusion
This compound is a valuable reagent for researchers in drug development and chemical biology. Its defined structure and dual reactivity allow for the straightforward and efficient conjugation of diverse molecules. The protocols and workflows provided in this guide offer a starting point for the application of this versatile linker in creating novel bioconjugates and targeted therapeutics. As with any chemical synthesis, optimization of reaction conditions is crucial for achieving high yields and purity.
References
H2N-PEG5-Hydrazide: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Introduction
H2N-PEG5-Hydrazide is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and proteomics. Comprising a terminal amine (H2N), a five-unit polyethylene glycol (PEG) chain, and a terminal hydrazide group, this reagent offers a versatile platform for covalently linking molecules of interest. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, while the hydrazide moiety provides a selective reaction handle for conjugation to carbonyl groups (aldehydes and ketones). Understanding the solubility profile of this compound in various solvent systems is paramount for its effective use in experimental design and the successful formulation of bioconjugates. This technical guide provides an in-depth overview of its solubility characteristics, methods for solubility determination, and its primary application in bioconjugation.
Core Concepts: Structure and Physicochemical Properties
This compound's structure dictates its solubility. The hydrophilic PEG chain imparts a general affinity for aqueous media, while the terminal functional groups contribute to its polarity. The relatively short PEG chain (n=5) results in a molecule that is also soluble in several common organic solvents.
Solubility Profile of this compound
Precise quantitative solubility data for this compound is not extensively published. However, based on the general solubility of short-chain PEG-hydrazides and data from closely related analogues, a reliable qualitative and estimated quantitative solubility profile can be established.
Qualitative Solubility:
This compound and similar PEG-hydrazide compounds are generally described as:
-
Soluble in water and aqueous buffers.
-
Soluble in common polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Soluble in chlorinated solvents like chloroform and methylene chloride.
-
Less soluble in alcohols (e.g., ethanol, methanol) and toluene.
-
Insoluble in non-polar solvents like ether.
Quantitative Solubility Data:
| Solvent | Reported Solubility (for N3-PEG8-Hydrazide) |
| Water | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL |
| Dimethylformamide (DMF) | Soluble (quantitative limit not specified) |
Note: The solubility of this compound is influenced by factors such as temperature, pH, and the ionic strength of aqueous buffers. Therefore, it is strongly recommended that researchers empirically determine the solubility in their specific buffer system and experimental conditions.
Experimental Protocol: Determining Aqueous Solubility via the Equilibrium Solubility Method
The equilibrium solubility method is a standard and reliable technique to determine the solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS))
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The goal is to have undissolved solid present.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled incubator on an orbital shaker or rotator. Allow the mixture to equilibrate for a set period (typically 24-72 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. For further purification, filter the supernatant through a syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC.
-
Determination of Solubility: The measured concentration represents the equilibrium solubility of this compound in the tested solvent under the specified conditions.
Application in Bioconjugation: The Hydrazone Linkage
The primary utility of this compound lies in its ability to form stable hydrazone bonds with molecules containing aldehyde or ketone functionalities. This reaction is particularly useful for conjugating the linker to oxidized carbohydrates on glycoproteins or to small molecules and proteins that have been chemically modified to introduce a carbonyl group.
The reaction between the hydrazide and the carbonyl group is typically carried out under mildly acidic conditions (pH 4.5-5.5) to facilitate the formation of the hydrazone linkage. The resulting hydrazone bond is relatively stable at neutral pH but can be designed to be cleavable under more acidic conditions, a feature that can be exploited for drug delivery applications where release is desired in the acidic environment of endosomes or lysosomes.
Logical Workflow for Solubility Determination and Application
The successful application of this compound in a research setting follows a logical progression, from understanding its fundamental properties to its use in conjugation and subsequent analysis.
This compound is a valuable tool for researchers in drug development, diagnostics, and fundamental life sciences. Its solubility in both aqueous and common organic solvents provides flexibility in designing conjugation strategies. While precise quantitative solubility data is limited, the provided information on its general solubility, coupled with a robust experimental protocol for its determination, empowers scientists to effectively utilize this versatile linker. The ability to form stable, yet potentially cleavable, hydrazone linkages with carbonyl-containing molecules underscores its importance in the creation of novel bioconjugates with tailored properties.
The Pivotal Role of the PEG5 Linker in H2N-PEG5-Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug development, particularly in the realms of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of therapeutic success. H2N-PEG5-Hydrazide is a heterobifunctional linker that has gained significant attention for its capacity to modulate the physicochemical and pharmacological properties of bioconjugates.[1] This in-depth technical guide elucidates the core functions of the discrete five-unit polyethylene glycol (PEG) chain in this linker, providing a comprehensive overview for researchers and drug development professionals.
The this compound linker is composed of two key functional components: a terminal primary amine (H2N) and a hydrazide group (-CONHNH2), separated by a discrete PEG5 spacer. The amine group offers a versatile handle for conjugation to various molecules, while the hydrazide moiety readily reacts with aldehydes and ketones to form a stable hydrazone bond.[] The intervening PEG5 chain, though seemingly a simple spacer, plays a multifaceted role in enhancing the overall performance of the resulting bioconjugate.
Physicochemical Properties of this compound
The discrete PEG5 linker imparts a unique set of physicochemical properties to the this compound molecule. These properties are instrumental in its utility as a linker in complex bioconjugates.
| Property | Value | Source |
| Molecular Formula | C13H29N3O6 | [3][4][5] |
| Molecular Weight | 323.39 g/mol | |
| CAS Number | 1449390-64-0 | |
| Appearance | Viscous Liquid | |
| Purity | >95% | |
| Storage Conditions | -18°C, avoid light | |
| Solubility | Soluble in organic solvents. Miscible with water and various alcohols. |
The Functional Significance of the PEG5 Linker
The incorporation of a discrete five-unit polyethylene glycol chain is a deliberate design choice that leverages the inherent properties of PEG to optimize the performance of bioconjugates.
Enhancing Solubility and Reducing Aggregation
A primary challenge in the development of ADCs and PROTACs is the often hydrophobic nature of the payload molecules. This hydrophobicity can lead to aggregation and poor solubility in aqueous physiological environments, compromising manufacturing, stability, and bioavailability. The hydrophilic PEG5 chain in this compound acts as a solubilizing agent, mitigating the hydrophobicity of the payload and improving the overall solubility of the conjugate. This allows for the use of more potent, hydrophobic drugs that would otherwise be difficult to formulate.
Modulating Pharmacokinetics
The length of the PEG linker has a profound impact on the pharmacokinetic profile of a bioconjugate. While longer PEG chains are known to significantly extend the circulation half-life by increasing the hydrodynamic radius and shielding from renal clearance, even a short PEG5 linker can favorably influence these parameters. The inclusion of the PEG5 moiety can help to shield the conjugate from proteolytic degradation and reduce clearance by the immune system, leading to improved exposure at the target site.
The following table provides illustrative data on how PEG linker length can influence the pharmacokinetic and efficacy parameters of an antibody-drug conjugate. While specific data for a PEG5 linker is not detailed in the compared studies, the trend suggests a balance between linker length and therapeutic efficacy.
| Linker Type | Average Drug-to-Antibody Ratio (DAR) | Plasma Half-life (h) | In Vivo Tumor Growth Inhibition (%) |
| Non-PEG Linker | 3.6 | 120 | 60 |
| PEG4 Linker | 4.2 | 150 | 75 |
| PEG8 Linker | 4.0 | 180 | 85 |
| PEG12 Linker | 3.8 | 200 | 80 |
| PEG24 Linker | 3.5 | 250 | 70 |
Note: This table presents a summary of trends observed in various studies and is intended for illustrative purposes. Actual values will vary depending on the specific antibody, payload, and tumor model.
Providing a Flexible Spacer
The PEG5 linker provides a flexible spacer of a defined length, which is crucial for ensuring that the conjugated payload and the targeting moiety can function optimally without steric hindrance. This spatial separation is particularly important in PROTACs, where the linker must orient the target protein and the E3 ligase in a productive ternary complex to facilitate ubiquitination and subsequent degradation.
Hydrazone Bond Formation and Stability
The hydrazide group of the linker reacts with an aldehyde or ketone on the target molecule to form a hydrazone bond. This reaction is a form of "click chemistry" that is highly efficient and can be performed under mild, aqueous conditions, making it suitable for bioconjugation.
A key feature of the hydrazone bond is its pH-dependent stability. It is relatively stable at physiological pH (around 7.4) but becomes labile under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5). This property is highly advantageous for ADCs, as it allows for the stable circulation of the conjugate in the bloodstream and triggers the release of the cytotoxic payload only after internalization into the target cancer cell.
Experimental Protocols
General Protocol for Protein Conjugation using this compound
This protocol outlines a general procedure for the conjugation of this compound to a protein containing an aldehyde or ketone group. These carbonyl groups can be introduced into proteins through various methods, such as the oxidation of terminal serine residues or the incorporation of unnatural amino acids.
Materials:
-
Protein with an aldehyde or ketone group
-
This compound
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0)
-
Aniline (optional, as a catalyst)
-
Quenching solution (e.g., an excess of a small molecule aldehyde or ketone)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein containing the carbonyl group in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Conjugation Reaction: Add a 10-50 fold molar excess of the this compound solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction, add an excess of a quenching agent.
-
Purification: Remove the excess linker and other small molecules from the conjugated protein using size-exclusion chromatography or dialysis against a suitable buffer.
-
Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.
General Synthesis Scheme for Amino-PEG-Hydrazide Linkers
The synthesis of H2N-PEG-Hydrazide linkers typically involves a multi-step process starting from a PEG diol. A generalized scheme is presented below.
-
Monoprotection of PEG Diol: One hydroxyl group of a discrete PEG diol (e.g., pentaethylene glycol) is protected with a suitable protecting group (e.g., trityl or Boc).
-
Activation of the Remaining Hydroxyl Group: The unprotected hydroxyl group is activated, for instance, by conversion to a tosylate or mesylate.
-
Introduction of the Amine Precursor: The activated group is displaced with an azide (e.g., using sodium azide).
-
Reduction of the Azide: The azide is reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).
-
Deprotection and Functionalization to Hydrazide: The protecting group on the other end is removed, and the resulting hydroxyl group is converted to a hydrazide, often through a multi-step process involving activation and reaction with hydrazine.
Visualizations
Caption: Workflow for protein conjugation using this compound.
Caption: The role of the linker in the PROTAC-mediated degradation pathway.
Conclusion
The this compound linker is a powerful tool in the arsenal of drug development professionals. Its discrete PEG5 chain is not merely a passive spacer but an active contributor to the overall performance of the bioconjugate. By enhancing solubility, reducing aggregation, and favorably modulating pharmacokinetic properties, the PEG5 linker enables the development of more effective and safer targeted therapeutics. The hydrazide functionality provides a reliable method for forming pH-sensitive hydrazone bonds, allowing for controlled payload release in the desired cellular compartments. A thorough understanding of the multifaceted role of the PEG5 linker is essential for the rational design and optimization of next-generation bioconjugates.
References
An In-depth Technical Guide to the Synthesis and Purification of H2N-PEG5-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of H2N-PEG5-Hydrazide, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly as a component of Proteolysis Targeting Chimeras (PROTACs). This document outlines a detailed, multi-step synthetic pathway, including experimental protocols and purification methods, and presents quantitative data where available.
Introduction
This compound is a polyethylene glycol (PEG) linker featuring a terminal primary amine and a hydrazide group, separated by a five-unit PEG chain. The amine moiety allows for covalent attachment to various molecules, such as ligands for target proteins, while the hydrazide group can react with aldehydes or ketones to form stable hydrazone linkages. This bifunctionality makes it an essential tool for conjugating different molecular entities. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step process, starting from the commercially available Boc-NH-PEG5-OH. This strategy involves the protection of the amine and hydrazide functionalities to ensure selective reactions.
The overall synthetic workflow can be summarized as follows:
-
Activation of the Terminal Hydroxyl Group: The hydroxyl group of Boc-NH-PEG5-OH is converted to a more reactive leaving group, typically a mesylate.
-
Introduction of the Protected Hydrazide Moiety: The PEG-mesylate is then reacted with a protected hydrazine, such as tert-butyl carbazate, to form the fully protected intermediate, Boc-NH-PEG5-NHNH-Boc.
-
Deprotection: The final step involves the removal of the Boc protecting groups from both the amine and hydrazide terminals to yield the target molecule, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of heterobifunctional PEG linkers.
Step 1: Synthesis of Boc-NH-PEG5-OMs (Mesylate)
Materials:
-
Boc-NH-PEG5-OH
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Boc-NH-PEG5-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 equivalents) dropwise to the solution.
-
Add methanesulfonyl chloride (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG5-OMs.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of Boc-NH-PEG5-NHNH-Boc
Materials:
-
Boc-NH-PEG5-OMs
-
tert-Butyl carbazate
-
Cesium carbonate (Cs2CO3) or another suitable base
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve Boc-NH-PEG5-OMs (1 equivalent) and tert-butyl carbazate (2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add cesium carbonate (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Boc-NH-PEG5-NHNH-Boc.
Step 3: Synthesis of this compound (Deprotection)
Materials:
-
Boc-NH-PEG5-NHNH-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve Boc-NH-PEG5-NHNH-Boc (1 equivalent) in a mixture of DCM and TFA (e.g., 1:1 v/v). A typical concentration is 0.1-0.2 M.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting product is the TFA salt of this compound. To obtain the free amine and hydrazide, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Purification and Characterization
Purification of the intermediates and the final product is crucial to ensure high purity.
-
Column Chromatography: Silica gel column chromatography is the primary method for purifying the protected intermediates. The choice of eluent system will depend on the polarity of the specific compound.
-
Precipitation/Trituration: The final deprotected product, often obtained as a salt, can be purified by precipitation from a non-polar solvent like diethyl ether.
-
Characterization: The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Quantitative Data
The following table summarizes typical (though generalized) quantitative data for the synthesis of heterobifunctional PEGs. Specific yields for this compound may vary depending on the precise reaction conditions and scale.
| Step | Product | Typical Yield | Purity (Post-Purification) |
| 1 | Boc-NH-PEG5-OMs | >95% | >95% |
| 2 | Boc-NH-PEG5-NHNH-Boc | 70-85% | >98% |
| 3 | This compound | >90% | >98% |
Logical Relationships in Synthesis
The synthesis of this compound relies on a logical sequence of protection, activation, substitution, and deprotection steps to achieve the desired heterobifunctional linker.
Caption: Rationale behind the synthetic steps.
Conclusion
The synthesis of this compound is a well-defined process that provides a versatile linker for various applications in drug development and biotechnology. By following the detailed protocols and purification methods outlined in this guide, researchers can reliably produce high-purity this compound for their specific needs. Careful monitoring of each reaction step and thorough characterization of the products are essential for successful synthesis.
H2N-PEG5-Hydrazide as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] Connecting these two ligands is a chemical linker, a component that is far more than a simple spacer. The linker's length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3]
Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable characteristics.[4] The inclusion of PEG chains can enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules. This guide focuses on a specific bifunctional PEG linker, H2N-PEG5-Hydrazide, and its application in PROTAC design and synthesis. The terminal hydrazide group offers a versatile handle for conjugation, particularly through the formation of a hydrazone bond with an aldehyde or ketone, a strategy that has been employed for the rapid synthesis of PROTAC libraries.
This technical guide provides a comprehensive overview of this compound as a PROTAC linker, complete with quantitative data from a representative PROTAC utilizing a hydrazide-containing linker, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.
Core Concepts of this compound in PROTAC Design
The this compound linker combines the advantageous properties of a short polyethylene glycol chain with the reactive functionality of a hydrazide group.
Properties of the PEG5 Moiety:
-
Enhanced Solubility: The five ethylene glycol units impart hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule. This is particularly beneficial as many POI and E3 ligase ligands are hydrophobic.
-
Optimal Length and Flexibility: A PEG5 linker provides a balance of length and flexibility, which is crucial for enabling the proper orientation of the POI and E3 ligase within the ternary complex to facilitate ubiquitination.
-
Improved Permeability: While highly polar molecules can have reduced cell permeability, the flexible nature of short PEG linkers may allow the PROTAC to adopt conformations that shield its polar surface area, thereby aiding in cell membrane traversal.
Functionality of the Hydrazide Group:
-
Versatile Conjugation: The hydrazide group readily reacts with aldehydes and ketones to form a stable hydrazone linkage. This provides a convenient and efficient method for conjugating the linker to a POI or E3 ligase ligand that has been functionalized with a carbonyl group.
-
Library Synthesis: The aldehyde-hydrazide coupling chemistry is particularly amenable to the rapid synthesis of PROTAC libraries for screening purposes.
-
pH-Sensitivity (Context-Dependent): Hydrazone bonds can exhibit pH-dependent stability, being more labile under acidic conditions. While this can be exploited for drug delivery to acidic microenvironments like tumors or endosomes, the stability at physiological pH must be considered for systemic applications.
Quantitative Data Presentation
Table 1: Degradation Efficacy of a Representative Hydrazide-Containing PROTAC
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 17c | HDAC6 | Pomalidomide (CRBN) | MM.1S | 14 | 91 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Isoform Selectivity of the Representative Hydrazide-Containing PROTAC
| PROTAC ID | HDAC1 Degradation (Dmax %) | HDAC2 Degradation (Dmax %) | HDAC3 Degradation (Dmax %) | Reference |
| 17c | Not degraded | Not degraded | Not degraded |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs utilizing a hydrazide-containing linker.
Protocol 1: Synthesis of a Hydrazone-Linked PROTAC via Aldehyde-Hydrazide Condensation
This protocol describes the synthesis of a PROTAC by reacting a POI ligand functionalized with an aldehyde and an E3 ligase ligand conjugated to a hydrazide-PEG linker.
Materials:
-
Aldehyde-functionalized POI ligand
-
This compound-E3 Ligase Ligand conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Acetic Acid (catalytic amount)
-
Standard glassware for organic synthesis
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
Preparation of this compound-E3 Ligase Ligand Conjugate: Synthesize the E3 ligase ligand-linker conjugate by reacting the E3 ligase ligand (e.g., with a carboxylic acid handle) with a suitable derivative of this compound through standard amide coupling chemistry.
-
Hydrazone Formation:
-
Dissolve the aldehyde-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add the this compound-E3 Ligase Ligand conjugate (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent system (e.g., water/acetonitrile).
-
Purify the crude PROTAC by preparative HPLC to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC compound or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Recombinant tagged POI (e.g., His-tagged)
-
Recombinant tagged E3 ligase (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-His)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., d2-anti-GST)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
Add the TR-FRET donor and acceptor antibodies.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow for complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a compatible plate reader, exciting the donor and measuring emission from both the donor and acceptor.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for hydrazone-linked PROTAC synthesis.
Caption: A typical workflow for the evaluation of PROTACs.
Conclusion
The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs. Its combination of a short, hydrophilic PEG chain and a reactive hydrazide moiety provides a means to improve the physicochemical properties of PROTACs and allows for efficient conjugation strategies. The ability to rapidly synthesize PROTAC libraries using aldehyde-hydrazide chemistry facilitates the exploration of structure-activity relationships, accelerating the identification of potent and selective protein degraders. While the optimal linker is highly dependent on the specific POI and E3 ligase pair, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of PROTACs incorporating the this compound linker or similar hydrazide-containing structures. Further investigation into the stability and in vivo behavior of hydrazone-linked PROTACs will continue to refine their application in the development of next-generation therapeutics.
References
An In-depth Technical Guide to PEGylation via Hydrazide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Polyethylene Glycol (PEG) conjugation utilizing hydrazide chemistry, a versatile and widely employed bioconjugation technique. This method is particularly valued for its ability to form a pH-sensitive hydrazone linkage, offering a powerful tool for developing advanced drug delivery systems and modifying therapeutic proteins and peptides. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for reaction optimization, and visualize key processes to facilitate a deeper understanding.
Introduction to Hydrazide-Based PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules, most commonly therapeutic proteins, peptides, or small molecule drugs. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent molecule by:
-
Increasing hydrodynamic size , which reduces renal clearance and extends circulation half-life.
-
Shielding from proteolytic degradation , enhancing stability in biological environments.
-
Reducing immunogenicity and antigenicity by masking epitopes on the molecule's surface.
-
Improving solubility , particularly for hydrophobic compounds.
Hydrazide chemistry offers a specific and controllable method for PEGylation. The core of this technique is the reaction between a hydrazide-functionalized PEG (PEG-hydrazide) and a carbonyl group (an aldehyde or a ketone) on the target molecule. This reaction forms a hydrazone bond, which is notably stable at physiological pH (~7.4) but susceptible to hydrolysis under mildly acidic conditions (pH 5-6). This pH-sensitivity is a key advantage, enabling the design of "smart" drug delivery systems that release their payload in the acidic microenvironments of tumors or within endosomes and lysosomes inside cells.[1][2]
The Core Chemistry: Hydrazone Bond Formation
The conjugation of a PEG-hydrazide to a carbonyl-containing molecule proceeds via a nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms an unstable carbinolamine intermediate, which then dehydrates to yield a stable carbon-nitrogen double bond, the hydrazone linkage.[1] The reaction is typically performed in a slightly acidic buffer (pH 5-7) to facilitate both the nucleophilic attack and the dehydration step.[1]
The stability of the resulting hydrazone bond is a critical factor and is heavily influenced by the structure of the carbonyl precursor.
-
Aliphatic Aldehydes: Hydrazones derived from aliphatic aldehydes are significantly more sensitive to acidic hydrolysis. This makes them ideal for applications requiring rapid release of the conjugated molecule in an acidic environment.[1]
-
Aromatic Aldehydes: Hydrazones formed from aromatic aldehydes are considerably more stable, even under acidic conditions, due to the conjugation of the C=N bond with the aromatic ring. This stability makes them suitable for applications where a more permanent PEG shield is desired.
The reaction kinetics can be influenced by catalysts. Aniline and its derivatives have been shown to catalyze hydrazone and oxime formation, potentially accelerating the reaction rate.
Key Experimental Workflows and Methodologies
Successful PEGylation using hydrazide chemistry involves a series of well-defined steps, from the preparation of functionalized reagents to the purification and characterization of the final conjugate.
Generation of Functional Groups
A prerequisite for hydrazide-based PEGylation is the presence of the appropriate reactive moieties on both the PEG and the target molecule.
PEG-hydrazide can be synthesized from commercially available PEG derivatives, such as PEG-carboxylic acid (PEG-COOH) or PEG-amine. A common method involves the hydrazinolysis of PEG esters.
For biomolecules that do not naturally contain accessible aldehyde or ketone groups, these functionalities can be introduced through specific chemical or enzymatic methods.
-
Oxidation of Glycoproteins: The carbohydrate moieties of glycoproteins can be gently oxidized using sodium periodate (NaIO₄) to generate aldehyde groups on the sugar rings. This is a common strategy for site-specific PEGylation on glycosylated proteins.
-
Modification of N-terminal Serine/Threonine: An N-terminal serine or threonine residue can be oxidized with periodate to form a glyoxylyl group (an aldehyde), providing a unique site for conjugation.
-
Genetic Incorporation of Unnatural Amino Acids: Modern protein engineering techniques allow for the site-specific incorporation of unnatural amino acids containing ketone or aldehyde functionalities, offering precise control over the PEGylation site.
Experimental Protocols
The following are generalized protocols for key steps in the hydrazide PEGylation process. Researchers should optimize these conditions for their specific molecules of interest.
-
Protein Preparation: Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5) to a final concentration of 1-10 mg/mL.
-
Oxidation: Add a freshly prepared solution of sodium periodate (NaIO₄) to the protein solution. The final concentration of NaIO₄ should be empirically determined but is often in the range of 1-10 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 4°C in the dark to prevent degradation of the periodate.
-
Quenching: Quench the reaction by adding a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 10-20 mM. Incubate for 10-15 minutes at 4°C.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against the conjugation buffer.
-
Reaction Setup: In a suitable reaction vessel, combine the aldehyde-functionalized protein with a 10- to 50-fold molar excess of PEG-hydrazide in a conjugation buffer (e.g., 100 mM sodium acetate, pH 5.5).
-
Incubation: Incubate the reaction mixture for 2 to 24 hours at room temperature or 4°C with gentle stirring. The optimal time and temperature should be determined experimentally.
-
Monitoring (Optional): The progress of the reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein as it becomes PEGylated.
-
Purification of the Conjugate: Separate the PEGylated protein from unreacted PEG and protein using chromatographic techniques.
Purification and Characterization of PEGylated Conjugates
Purification is a critical step to obtain a homogenous product.
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated conjugates based on their increased hydrodynamic radius. It is effective at removing unreacted PEG and native protein.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) by IEX.
Characterization of the final product is essential to confirm successful conjugation and determine the extent of PEGylation.
-
SDS-PAGE: Provides a qualitative assessment of PEGylation, showing an increase in the apparent molecular weight of the conjugate.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Can be used to determine the precise molecular weight of the conjugate and thus the number of attached PEG chains.
-
HPLC (e.g., RP-HPLC, SEC-HPLC): Used to assess the purity and heterogeneity of the PEGylated product.
Quantitative Data Summary
The efficiency and stability of hydrazide-based PEGylation are dependent on several factors, primarily pH and the structure of the reactants.
Table 1: pH-Dependent Stability of Hydrazone Linkages
| Hydrazone Type | pH | Temperature (°C) | Half-life (t½) | Stability Characteristics |
| Aliphatic Aldehyde-Derived | 7.4 | 37 | Reasonably Stable | Suitable for systemic circulation. |
| 5.5 | 37 | < 2 minutes | Highly sensitive to acidic conditions, enabling rapid release. | |
| Aromatic Aldehyde-Derived | 7.4 | 37 | > 72 hours | Highly stable at physiological pH. |
| 5.5 | 37 | > 48 hours | Resistant to acidic hydrolysis, suitable for stable conjugates. |
Table 2: Kinetic Data for Hydrazone Formation
| Carbonyl Reactant | Hydrazine Reactant | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| 2-Formylpyridine | Phenylhydrazine | 7.4 | ~0.1 - 1 | Baseline reaction rate. |
| Butyraldehyde | Phenylhydrazine | 7.4 | ~2 - 20 | Aliphatic aldehydes generally react faster than aromatic aldehydes. |
| 2-Acetylpyridine | Phenylhydrazine with neighboring carboxylic acid | 7.4 | > 20 | Neighboring acid/base groups can significantly accelerate the reaction. |
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the core chemical reaction, the experimental workflow, and a common strategy for introducing carbonyl groups into proteins.
Conclusion
PEGylation via hydrazide chemistry represents a robust and highly adaptable strategy for the modification of therapeutic molecules. The hallmark of this approach, the pH-sensitive hydrazone linkage, provides a unique mechanism for controlled release, which is of significant interest in the development of targeted drug delivery systems. By understanding the underlying chemistry, carefully selecting reagents, and optimizing reaction conditions, researchers can leverage this powerful technique to enhance the therapeutic potential of a wide range of biomolecules. This guide provides the foundational knowledge and practical considerations for the successful implementation of hydrazide-based PEGylation in a research and development setting.
References
Methodological & Application
Application Notes and Protocols: Conjugating H2N-PEG5-Hydrazide to Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of glycoproteins is a critical technique in the development of biotherapeutics, diagnostics, and research tools. Conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, including increased serum half-life, reduced immunogenicity, and improved stability. This document provides a detailed protocol for the conjugation of H2N-PEG5-Hydrazide to glycoproteins, a method that offers site-specific modification of the glycan moieties, thereby minimizing the impact on the protein's biological activity.
The protocol is based on a two-step process. First, the cis-diol groups present in the carbohydrate residues of the glycoprotein are gently oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1][2][3][4] Subsequently, the this compound is covalently attached to these aldehyde groups through the formation of a stable hydrazone bond.[1] Aniline can be used as a catalyst to improve the efficiency of the hydrazone bond formation.
Data Presentation
Table 1: Key Reaction Parameters for Glycoprotein Oxidation
| Parameter | Recommended Range | Notes |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | Higher concentrations can lead to aggregation. |
| Sodium meta-periodate (NaIO₄) Concentration | 1 mM - 10 mM | 1 mM is often sufficient for selective oxidation of sialic acids. Higher concentrations (≥10 mM) will oxidize other sugar residues like galactose and mannose. |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | Slightly acidic conditions are more efficient. Avoid amine-containing buffers like Tris. |
| Temperature | 4°C or Room Temperature | Oxidation on ice can provide better control. |
| Incubation Time | 30 minutes | Protect from light during incubation. |
| Quenching Reagent | 15-20 mM Glycerol or Ethylene Glycol | To stop the oxidation reaction. |
Table 2: Key Reaction Parameters for Hydrazone Formation
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : Glycoprotein) | 10- to 50-fold molar excess | Optimization may be required depending on the glycoprotein and desired degree of PEGylation. |
| Conjugation Buffer | 0.1 M Sodium Acetate, pH 5.5 or PBS, pH 6.0-7.4 | The optimal pH for hydrazone formation is typically between 5 and 7. |
| Catalyst (optional) | 10 mM Aniline | Can significantly increase coupling efficiency. |
| Temperature | Room Temperature or 4°C | Room temperature for 2-4 hours or 4°C overnight are common conditions. |
| Incubation Time | 2 hours to overnight | The optimal time should be determined empirically. |
Experimental Protocols
Materials and Reagents
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Glycerol or Ethylene Glycol
-
Aniline (optional)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5 or Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes (amber or covered in foil)
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate chains of the glycoprotein.
-
Glycoprotein Preparation: Prepare a solution of the glycoprotein at a concentration of 0.5-10 mg/mL in Oxidation Buffer.
-
Periodate Solution Preparation: Immediately before use, prepare a fresh solution of sodium meta-periodate in Oxidation Buffer. For selective oxidation of sialic acids, a 20 mM stock solution is recommended to achieve a final concentration of 1 mM. For more general oxidation, a higher concentration may be used.
-
Oxidation Reaction: Protect the reaction from light by using an amber tube or wrapping the tube in foil. Add the sodium meta-periodate solution to the glycoprotein solution to achieve the desired final concentration (e.g., for a final concentration of 1 mM, add 50 µL of 20 mM NaIO₄ to 950 µL of the glycoprotein solution).
-
Incubation: Incubate the reaction for 30 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding glycerol to a final concentration of 15-20 mM. Incubate for 10-15 minutes on ice.
-
Purification: Immediately purify the oxidized glycoprotein using a desalting column equilibrated with the Conjugation Buffer to remove excess periodate and byproducts.
Protocol 2: Conjugation of this compound to Oxidized Glycoprotein
This protocol details the formation of the hydrazone bond between the PEG-hydrazide and the aldehyde-containing glycoprotein.
-
Hydrazide Solution Preparation: Prepare a stock solution of this compound in the Conjugation Buffer. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: Add the this compound solution to the purified, oxidized glycoprotein solution. A 10- to 50-fold molar excess of the hydrazide is typically used.
-
(Optional) Catalyst Addition: If using a catalyst, add aniline to a final concentration of 10 mM from a stock solution prepared in the Conjugation Buffer.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the PEGylated glycoprotein conjugate to remove unreacted this compound and other reagents. This can be achieved using size-exclusion chromatography (SEC) or dialysis.
Protocol 3: Characterization of the Glycoprotein-PEG Conjugate
The resulting conjugate should be characterized to determine the degree of PEGylation and confirm the integrity of the protein.
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the glycoprotein band.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains.
-
Chromatography: Techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used to assess the purity and heterogeneity of the PEGylated product.
Mandatory Visualizations
Caption: Experimental workflow for conjugating this compound to glycoproteins.
Caption: Chemical reaction for the conjugation of this compound to a glycoprotein.
Discussion
The formation of a hydrazone bond is a robust and widely used method for bioconjugation. The stability of this bond is pH-dependent; it is relatively stable at physiological pH (~7.4) but can be susceptible to hydrolysis under acidic conditions. This property can be advantageous for applications requiring the release of the conjugated molecule in acidic cellular compartments like endosomes and lysosomes. For applications requiring a more stable linkage, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride (NaCNBH₃). However, this additional step may require further optimization.
The degree of PEGylation can be controlled by adjusting the molar ratio of this compound to the glycoprotein and by varying the reaction conditions. It is crucial to perform thorough characterization of the final product to ensure the desired level of modification and to confirm the absence of significant protein aggregation or degradation.
Conclusion
The protocol described provides a reliable method for the site-specific conjugation of this compound to the carbohydrate moieties of glycoproteins. This approach minimizes the risk of altering the protein's native structure and function, which is often a concern with conjugation methods that target amino acid residues. By carefully controlling the reaction parameters and performing thorough characterization, researchers can generate well-defined glycoprotein-PEG conjugates for a variety of applications in research, diagnostics, and therapeutics.
References
step-by-step guide for antibody-drug conjugate synthesis using H2N-PEG5-Hydrazide.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, purification, and characterization of an antibody-drug conjugate (ADC) using the heterobifunctional linker, H2N-PEG5-Hydrazide. This methodology leverages the formation of a pH-sensitive hydrazone bond, enabling the targeted delivery and controlled release of a cytotoxic payload.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. A critical component of an ADC is the linker, which connects the antibody to the payload. The this compound linker offers several advantages for ADC development. The terminal hydrazide group reacts specifically with aldehyde or ketone functionalities to form a hydrazone bond. This bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the acidic conditions found within cellular endosomes and lysosomes (pH 4.5-6.5), facilitating intracellular drug release.[]
The polyethylene glycol (PEG) spacer, consisting of five repeating ethylene glycol units, enhances the hydrophilicity of the linker. This can improve the solubility of the resulting ADC, reduce aggregation, and potentially improve its pharmacokinetic profile.[] This protocol details a site-specific conjugation strategy targeting the carbohydrate moieties present in the Fc region of the antibody. This approach minimizes interference with the antigen-binding (Fab) region, thus preserving the antibody's binding affinity.[3][4][5]
Principle of the Method
The synthesis of the ADC using this compound is a two-stage process:
-
Antibody Modification: The carbohydrate chains (glycans) located in the Fc region of the monoclonal antibody are gently oxidized using sodium periodate (NaIO₄). This reaction cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups (-CHO).
-
Hydrazone Ligation: The this compound linker is then reacted with the aldehyde-functionalized antibody. The hydrazide group of the linker forms a stable hydrazone bond with the newly created aldehyde groups on the antibody. Subsequently, a drug molecule containing a compatible reactive group is conjugated to the other end of the linker (this protocol assumes the drug is pre-functionalized to react with the amine end of the PEG linker, or the linker-drug conjugate is pre-formed). For the purpose of this guide, we will focus on the conjugation of the linker to the antibody.
Experimental Workflow
The overall experimental workflow for the synthesis of the antibody-linker conjugate is depicted below.
Caption: Experimental workflow for ADC synthesis using this compound.
Detailed Experimental Protocols
Protocol 1: Antibody Oxidation
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate moieties.
Materials:
-
Monoclonal antibody (mAb)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared)
-
Quenching Solution: 1 M Glycerol in water
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare the mAb at a concentration of 2-10 mg/mL in Oxidation Buffer.
-
Add the freshly prepared sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 15 mM and incubate for 5-10 minutes at room temperature.
-
Immediately purify the oxidized antibody to remove excess periodate and glycerol using a desalting column equilibrated with Conjugation Buffer (see Protocol 2).
-
Determine the concentration of the purified oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve efficiency. |
| Sodium Periodate (Final) | 1-2 mM | |
| Reaction Time | 30 minutes | |
| Reaction Temperature | Room Temperature | Protect from light. |
| Quenching Agent (Final) | 15 mM Glycerol |
Protocol 2: Hydrazone Ligation
This protocol details the conjugation of the this compound linker to the oxidized antibody.
Materials:
-
Oxidized monoclonal antibody (from Protocol 1)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Anhydrous DMSO
-
Purification system (e.g., Size Exclusion Chromatography - SEC, or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 50 mM.
-
Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purify the resulting antibody-linker conjugate using an appropriate chromatography method (e.g., SEC or HIC) to remove unreacted linker and other impurities.
-
Collect and pool the fractions containing the purified conjugate.
-
Buffer exchange the purified conjugate into a suitable storage buffer (e.g., PBS, pH 7.4).
| Parameter | Recommended Value | Notes |
| Linker:Antibody Molar Ratio | 50-100:1 | The optimal ratio should be determined experimentally. |
| Reaction Time | 2-4 hours | Longer incubation times can be explored. |
| Reaction Temperature | Room Temperature | |
| Conjugation Buffer pH | 5.5 | A pH range of 5 to 7 is suitable for hydrazone bond formation. |
Protocol 3: Characterization of the Antibody-Linker Conjugate
Determination of Drug-to-Antibody Ratio (DAR): The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload. The concentrations of the antibody and the drug can be calculated using their respective extinction coefficients to determine the DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the DAR distribution. Species with different numbers of conjugated drug-linker moieties will have different hydrophobicities and will be resolved into separate peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or deglycosylated ADC can provide precise mass information, allowing for the determination of the different DAR species present in the sample.
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight species (aggregates) or fragments.
| Analysis Method | Parameter Measured |
| UV-Vis Spectroscopy | Average DAR |
| HIC | DAR Distribution |
| LC-MS | DAR Distribution, Mass Confirmation |
| SEC | Purity, Aggregation Level |
Mechanism of Action: ADC Internalization and Payload Release
The synthesized ADC exerts its cytotoxic effect through a multi-step process that relies on the pH-sensitive nature of the hydrazone linker.
Caption: ADC internalization and pH-mediated payload release mechanism.
Once administered, the ADC circulates in the bloodstream where the hydrazone linker remains stable at physiological pH. Upon reaching the tumor site, the antibody component of the ADC binds to its specific target antigen on the surface of the cancer cell. This binding triggers the internalization of the ADC-antigen complex via endocytosis. The complex is then trafficked through the endosomal pathway to the lysosomes. The acidic environment within the late endosomes and lysosomes (pH 4.8-6.0) catalyzes the hydrolysis of the hydrazone linker, releasing the cytotoxic payload inside the cell. The freed drug can then exert its cell-killing effect, leading to apoptosis.
References
Application Notes and Protocols for H2N-PEG5-Hydrazide in Hydrazone Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
H2N-PEG5-Hydrazide is a polyethylene glycol (PEG) linker containing a terminal hydrazide group. This functional group reacts specifically with aldehydes and ketones to form a stable hydrazone bond. This bioorthogonal ligation chemistry is a cornerstone in bioconjugation, enabling the precise coupling of molecules for various applications, including antibody-drug conjugates (ADCs), protein modification, and surface functionalization. The PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate. This document provides detailed protocols and reaction conditions for optimal hydrazone ligation using this compound.
Hydrazone bond formation is reversible and pH-sensitive, being more stable at neutral or slightly basic pH and susceptible to hydrolysis under acidic conditions. The reaction kinetics can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives, particularly at physiological pH.[1][2][3]
Reaction Mechanism and Key Parameters
The formation of a hydrazone involves the nucleophilic attack of the hydrazide on a carbonyl group (aldehyde or ketone), followed by dehydration to form the final hydrazone product. The rate-determining step of this reaction is typically the acid-catalyzed dehydration of the hemiaminal intermediate.[1][3] Consequently, the reaction is fastest at a slightly acidic pH of approximately 4.5. However, for many biological applications, performing the ligation at or near physiological pH (pH 7.0-7.4) is crucial, which can be challenging due to slower reaction rates.
Optimal Reaction Conditions:
Several factors influence the efficiency and rate of hydrazone ligation:
-
pH: The optimal pH for uncatalyzed hydrazone ligation is around 4.5-5.5. At this pH, there is a balance between the protonation of the carbonyl group, which increases its electrophilicity, and the availability of the nucleophilic non-protonated hydrazide.
-
Catalysts: At neutral pH, the reaction is often slow. Nucleophilic catalysts like aniline and its derivatives (e.g., m-phenylenediamine (mPDA), p-phenylenediamine (pPDA)) can significantly accelerate the reaction by forming a more reactive Schiff base intermediate with the carbonyl compound. Aniline is typically used at concentrations of 10-100 mM. mPDA and pPDA have shown to be even more effective catalysts than aniline, partly due to their higher water solubility, allowing for higher catalyst concentrations.
-
Temperature: Reactions are typically performed at room temperature (20-25°C). In some cases, gentle heating to 37°C can increase the reaction rate, but care must be taken to avoid degradation of sensitive biomolecules.
-
Reactant Concentration: Higher concentrations of the reactants will lead to faster reaction rates. A molar excess of the this compound is often used to drive the reaction to completion.
-
Solvent: The reaction is typically carried out in aqueous buffers, such as sodium acetate or phosphate buffers. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants.
Quantitative Data Summary
The following tables summarize the quantitative data on hydrazone ligation under various conditions, providing a basis for comparison and optimization.
Table 1: Effect of pH on Uncatalyzed Hydrazone Ligation
| Hydrazide | Carbonyl Compound | pH | Second-Order Rate Constant (k1, M⁻¹s⁻¹) | Reference |
| AcGRGDSGG-hydrazide | glyoxylyl-LYRAG | 5.7 | 0.0031 ± 0.0001 | |
| AcGRGDSGG-hydrazide | glyoxylyl-LYRAG | 4.5 | 0.030 ± 0.002 |
Table 2: Effect of Catalysts on Hydrazone Ligation Rate
| Hydrazide | Carbonyl Compound | pH | Catalyst | Catalyst Conc. (mM) | Second-Order Rate Constant (k1, M⁻¹s⁻¹) | Rate Enhancement (fold) | Reference |
| AcGRGDSGG-hydrazide | glyoxylyl-LYRAG | 5.7 | None | - | 0.0031 ± 0.0001 | - | |
| AcGRGDSGG-hydrazide | glyoxylyl-LYRAG | 5.7 | Aniline | 10 | 0.21 ± 0.01 | ~70 | |
| 6-hydrazinopyridyl-peptide | Benzaldehyde | 4.5 | None | - | - | - | |
| 6-hydrazinopyridyl-peptide | Benzaldehyde | 4.5 | Aniline | 10 | - | - | |
| 6-hydrazinopyridyl-peptide | Benzaldehyde | 4.5 | Aniline | 100 | - | - | |
| 6-hydrazinopyridyl-peptide | Benzaldehyde | 7.0 | Aniline | 100 | 170 ± 10 | - |
Table 3: Comparison of Different Catalysts for Hydrazone/Oxime Ligation
| Ligation Type | Catalyst (50 mM) | Relative Efficiency (vs. Aniline) | Reference |
| Oxime | Aniline | 1 | |
| Oxime | m-phenylenediamine (mPDA) | ~2 |
Note: While some data is for oxime ligation, the catalytic principle is similar for hydrazone formation.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Ligation (Uncatalyzed)
This protocol describes a general method for conjugating this compound to an aldehyde- or ketone-containing molecule in a slightly acidic buffer.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution (optional): 1 M Glycine, pH 5.5
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the aldehyde- or ketone-containing molecule in the Conjugation Buffer to a desired final concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the Conjugation Buffer to create a stock solution (e.g., 10-50 mM).
-
-
Ligation Reaction:
-
Add a 20-50 molar excess of the this compound solution to the solution of the carbonyl-containing molecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction time may need to be optimized depending on the reactivity of the carbonyl group.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 100 mM and incubate for 30 minutes. The primary amine of glycine will react with any remaining aldehyde/ketone groups.
-
-
Purification:
-
Purify the conjugate from excess this compound and other reagents using Size Exclusion Chromatography (SEC). A suitable column (e.g., Superdex 200 or similar) should be chosen based on the size of the conjugate. The mobile phase should be a neutral buffer such as Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Characterization:
-
Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine purity.
-
Protocol 2: Aniline-Catalyzed Hydrazone Ligation at Neutral pH
This protocol is suitable for biomolecules that are sensitive to acidic conditions.
Materials:
-
This compound
-
Aldehyde- or ketone-functionalized molecule
-
Conjugation Buffer: 0.1 M Sodium Phosphate, pH 7.0
-
Aniline Solution: 1 M in DMSO or DMF (freshly prepared)
-
Purification system (e.g., SEC)
Procedure:
-
Dissolve Reactants:
-
Dissolve the carbonyl-containing molecule in the Conjugation Buffer.
-
Dissolve this compound in the Conjugation Buffer to create a stock solution.
-
-
Ligation Reaction:
-
Add a 10-30 molar excess of this compound to the carbonyl-containing molecule solution.
-
Add the Aniline Solution to the reaction mixture to a final concentration of 10-100 mM. Note: Aniline is toxic and should be handled with care in a well-ventilated area.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the conjugate using SEC to remove excess reagents and the aniline catalyst.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
References
- 1. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Peptides with H2N-PEG5-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains can improve a peptide's solubility, extend its circulating half-life by reducing renal clearance, and decrease its immunogenicity. This document provides a detailed protocol for labeling peptides with H2N-PEG5-Hydrazide, a discrete PEG linker with a terminal hydrazide group.
The primary method described herein involves the coupling of the hydrazide moiety of this compound to the carboxyl groups of a peptide. This can be the C-terminal carboxyl group or the side chains of acidic amino acids such as aspartic acid and glutamic acid. The reaction is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Chemical Reaction Pathway
The labeling strategy involves a two-step reaction. First, EDC and NHS activate the carboxyl groups on the peptide to form a more reactive NHS ester. Subsequently, the nucleophilic amino group of the this compound attacks the NHS ester, forming a stable amide bond and releasing NHS.
Caption: EDC/NHS-mediated coupling of this compound to a peptide's carboxyl group.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Purity/Grade |
| Peptide of Interest | >95% purity |
| This compound | >95% purity |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | >98% purity |
| N-hydroxysuccinimide (NHS) | >98% purity |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer | Molecular biology grade |
| Dimethyl sulfoxide (DMSO) | Anhydrous |
| Acetonitrile (ACN) | HPLC grade |
| Trifluoroacetic acid (TFA) | HPLC grade |
| Ultrapure water |
Peptide Labeling Protocol
This protocol is designed for the labeling of a peptide with available carboxyl groups using EDC/NHS chemistry.
-
Preparation of Solutions:
-
Peptide Stock Solution: Prepare a 1-5 mM stock solution of the peptide in an appropriate solvent. If the peptide is soluble in aqueous buffer, dissolve it directly in 0.1 M MES buffer, pH 5.5. If not, dissolve it in a minimal amount of a compatible organic solvent like DMSO first, and then dilute with the MES buffer.
-
This compound Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
EDC Stock Solution: Immediately before use, prepare a 500 mM stock solution of EDC in ultrapure water.
-
NHS Stock Solution: Immediately before use, prepare a 500 mM stock solution of NHS in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the peptide solution, this compound, EDC, and NHS according to the volumes specified in the table below.
-
The reaction should be performed in 0.1 M MES buffer at a pH of 5.5.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
| Component | Stock Concentration | Volume for 100 µL Reaction | Final Concentration | Molar Excess (relative to peptide) |
| Peptide | 1 mM | 10 µL | 0.1 mM | 1x |
| This compound | 50 mM | 10 µL | 5 mM | 50x |
| EDC | 500 mM | 2 µL | 10 mM | 100x |
| NHS | 500 mM | 2 µL | 10 mM | 100x |
| 0.1 M MES, pH 5.5 | - | 76 µL | - | - |
Note: The molar excess of reagents may need to be optimized depending on the specific peptide sequence and the number of available carboxyl groups.
Purification of the PEGylated Peptide
Purification of the PEGylated peptide is crucial to remove unreacted peptide, excess this compound, and reaction byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.
-
Sample Preparation: After the reaction is complete, quench the reaction by adding 10 µL of 10% TFA to the 100 µL reaction mixture to bring the final TFA concentration to approximately 1%. Centrifuge the sample to pellet any precipitate.
-
RP-HPLC Conditions:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide and the PEGylated product.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the PEGylated peptide. The PEGylated peptide will typically elute earlier than the unlabeled peptide due to the hydrophilic nature of the PEG chain.
-
Desalting and Lyophilization: Pool the fractions containing the purified PEGylated peptide. Remove the acetonitrile by vacuum centrifugation and then lyophilize the sample to obtain a dry powder.
Characterization of the Labeled Peptide
The success of the labeling reaction and the purity of the final product should be confirmed by mass spectrometry.
| Analytical Technique | Expected Outcome |
| MALDI-TOF or ESI-MS | A mass shift corresponding to the addition of one or more this compound molecules (MW: 323.39 g/mol ). The presence of multiple peaks may indicate different degrees of PEGylation. |
| Analytical RP-HPLC | A single, sharp peak for the purified PEGylated peptide, with a different retention time compared to the starting peptide. |
Experimental Workflow
Caption: Workflow for labeling peptides with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive EDC or NHS- Suboptimal pH- Insufficient reaction time or reagent concentration | - Use fresh EDC and NHS solutions- Ensure the reaction buffer is at pH 5.5- Increase incubation time or molar excess of reagents |
| Peptide Precipitation | - High concentration of organic solvent (e.g., DMSO)- Low peptide solubility | - Keep the final DMSO concentration below 10%- Perform the reaction at a more dilute peptide concentration |
| Multiple Peaks in HPLC | - Incomplete reaction- Multiple labeling sites | - Optimize reaction conditions for higher conversion- This may be expected if multiple carboxyl groups are available |
Conclusion
This application note provides a comprehensive protocol for the successful labeling of peptides with this compound. By following these guidelines, researchers can effectively modify their peptides of interest to improve their pharmacokinetic and pharmacodynamic properties, thereby advancing their potential as therapeutic agents. Careful optimization of reaction conditions and thorough characterization of the final product are essential for achieving reproducible and reliable results.
Application Notes and Protocols for Surface Functionalization of Nanoparticles using H2N-PEG5-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. The covalent attachment of hydrophilic polymers like polyethylene glycol (PEG) to the nanoparticle surface, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. PEGylation imparts a "stealth" characteristic to nanoparticles, which helps to reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong their systemic circulation time.
H2N-PEG5-Hydrazide is a heterobifunctional linker comprising a terminal primary amine (H2N), a five-unit polyethylene glycol (PEG) spacer, and a terminal hydrazide group (-NHNH2). This unique structure offers a versatile platform for nanoparticle surface modification. The hydrazide group can readily react with aldehyde or ketone moieties on the nanoparticle surface to form a stable hydrazone linkage. This specific and efficient conjugation chemistry is particularly advantageous for creating pH-sensitive drug delivery systems, as the hydrazone bond is relatively stable at physiological pH (7.4) but can be cleaved under the mildly acidic conditions found in endosomes and lysosomes (pH 5.0-6.5) or the tumor microenvironment.
These application notes provide detailed protocols for the surface functionalization of aldehyde-modified nanoparticles with this compound, methods for the characterization of the resulting PEGylated nanoparticles, and representative data to guide experimental design.
Principle of Surface Functionalization
The conjugation of this compound to nanoparticles is based on the formation of a hydrazone bond between the hydrazide group of the PEG linker and an aldehyde or ketone group on the nanoparticle surface. This reaction is typically carried out in a slightly acidic buffer (pH 5.0-6.0) to catalyze the reaction. The resulting hydrazone linkage can be further stabilized by reduction to a more stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).
Experimental Protocols
Protocol 1: Functionalization of Aldehyde-Modified Nanoparticles with this compound
This protocol describes a general method for the conjugation of this compound to nanoparticles that have been pre-functionalized with aldehyde groups.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., polymeric nanoparticles, silica nanoparticles, or liposomes)
-
This compound
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Centrifugal filtration units (with a molecular weight cut-off appropriate for the nanoparticle size)
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Suspension: Disperse the aldehyde-functionalized nanoparticles in MES buffer (pH 5.5) to a final concentration of 1-5 mg/mL. Sonicate the suspension briefly to ensure a homogenous dispersion.
-
This compound Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended as a starting point for optimization.
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.
-
Purification:
-
Transfer the reaction mixture to a centrifugal filtration unit.
-
Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4).
-
Repeat the washing process 3-4 times to remove unreacted linker and byproducts.
-
-
Storage: Resuspend the purified this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Characterization of this compound Functionalized Nanoparticles
It is crucial to characterize the nanoparticles before and after functionalization to confirm successful conjugation and assess the changes in their physicochemical properties.
A. Dynamic Light Scattering (DLS) for Size and Size Distribution:
-
Purpose: To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in hydrodynamic diameter after functionalization is indicative of successful PEGylation.
-
Procedure:
-
Dilute the nanoparticle suspensions (before and after functionalization) in an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Compare the results for the unmodified and functionalized nanoparticles.
-
B. Zeta Potential Measurement:
-
Purpose: To determine the surface charge of the nanoparticles. PEGylation typically leads to a shielding of the surface charge, resulting in a zeta potential closer to neutral.
-
Procedure:
-
Dilute the nanoparticle suspensions in deionized water or a low ionic strength buffer.
-
Measure the zeta potential using an appropriate instrument.
-
Compare the zeta potential values of the nanoparticles before and after functionalization.
-
C. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and size of the nanoparticles. While the PEG layer itself is often not directly visible, TEM can confirm that the nanoparticle core remains intact after the functionalization process.
-
Procedure:
-
Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.
-
Allow the grid to dry completely.
-
Image the nanoparticles using a transmission electron microscope.
-
D. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of the PEG linker on the nanoparticle surface by identifying characteristic vibrational bands.
-
Procedure:
-
Lyophilize the unmodified and functionalized nanoparticle samples.
-
Acquire the FTIR spectra of the dried samples.
-
Look for the appearance of characteristic peaks for the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹) in the spectrum of the functionalized nanoparticles.
-
E. Quantification of PEGylation:
-
Purpose: To determine the amount of this compound conjugated to the nanoparticle surface.
-
Method 1: Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the weight loss of a sample as it is heated. The weight loss corresponding to the degradation of the PEG chains can be used to quantify the amount of PEG on the nanoparticles.[1]
-
Procedure:
-
Accurately weigh the lyophilized unmodified and functionalized nanoparticle samples into TGA pans.
-
Heat the samples under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.
-
The weight loss in the temperature range of PEG degradation (typically 300-450°C) is used to calculate the percentage of PEGylation.[1]
-
-
-
Method 2: High-Performance Liquid Chromatography (HPLC):
-
Principle: This method involves cleaving the PEG chains from the nanoparticle surface and then quantifying the amount of cleaved PEG using HPLC with a suitable detector (e.g., charged aerosol detector - CAD).[2]
-
Procedure:
-
Displace the PEG chains from the nanoparticle surface using a suitable reagent (e.g., dithiothreitol for gold nanoparticles).
-
Separate the cleaved PEG from the nanoparticles by centrifugation.
-
Analyze the supernatant containing the cleaved PEG by reversed-phase HPLC with a CAD.
-
Quantify the amount of PEG by comparing the peak area to a standard curve of known this compound concentrations.
-
-
Data Presentation
The following tables provide representative data that can be expected from the characterization of nanoparticles before and after functionalization with this compound. The exact values will depend on the specific type and size of the nanoparticles used.
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization
| Parameter | Unmodified Nanoparticles | This compound Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 125 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -25 ± 3 | -8 ± 2 |
Table 2: Quantification of Surface PEGylation
| Quantification Method | Result |
| Thermogravimetric Analysis (TGA) | 15% weight loss attributed to PEG |
| HPLC Analysis | 2500 PEG chains per nanoparticle (example) |
Visualizations
Caption: Experimental workflow for the surface functionalization of nanoparticles.
Caption: Hydrazone bond formation between an aldehyde-functionalized nanoparticle and this compound.
References
Application Note: Site-Specific Protein Modification via Oxidized Glycans with H2N-PEG5-Hydrazide
Introduction
Site-specific modification of therapeutic proteins is a critical strategy for improving their pharmacokinetic and pharmacodynamic properties. Conjugation with polyethylene glycol (PEG), or PEGylation, is a well-established method to increase a protein's in vivo half-life, enhance its stability, and reduce its immunogenicity.[1][2] Traditional PEGylation methods often target amine or thiol groups, leading to a heterogeneous mixture of products with varying degrees of modification and positional isomers, which can result in a loss of biological activity.
This application note details a robust method for site-specific protein modification by targeting carbohydrate moieties on glycoproteins. The protocol involves two key steps: the mild chemical oxidation of cis-diol groups on sugar residues (e.g., sialic acids) to generate reactive aldehydes, followed by the chemoselective ligation of an amine-reactive PEG, H2N-PEG5-Hydrazide, to form a stable hydrazone bond.[1][3] This glycoPEGylation approach ensures that modification occurs away from the protein's active sites, yielding a more defined and homogeneous product with preserved biological function.[4]
Principle of the Method
The core of this technique lies in the selective creation of aldehyde "handles" on the protein's glycan structures, which then serve as specific docking points for hydrazide-functionalized PEG.
-
Oxidation: Mild oxidation with sodium periodate (NaIO₄) selectively cleaves the vicinal diols of terminal sialic acid residues, which are common on many therapeutic glycoproteins. This reaction opens the sugar ring and creates two aldehyde groups without significantly affecting the protein's amino acid residues.
-
Ligation: The hydrazide moiety (-NH-NH₂) of this compound reacts specifically with the newly formed aldehyde groups to form a stable hydrazone linkage (-C=N-NH-). This reaction is highly efficient under mild acidic to neutral pH conditions, where the protein's native structure and function are maintained.
Experimental Workflow & Protocols
The overall process involves preparing the glycoprotein, performing a controlled oxidation, conjugating the PEG-hydrazide, and finally, purifying and analyzing the final product.
Caption: Overall workflow for site-specific PEGylation on oxidized carbohydrates.
Protocol 1: Mild Oxidation of Glycoprotein Carbohydrates
This protocol describes the generation of aldehyde groups on the terminal sialic acids of a glycoprotein.
Materials:
-
Glycoprotein of interest (e.g., antibody) at 1-10 mg/mL
-
Sodium Periodate (NaIO₄)
-
Sodium Acetate buffer (50 mM, pH 5.6) or Phosphate Buffered Saline (PBS, pH 6.5)
-
Sodium Sulfite (Na₂SO₃) or Glycerol for quenching
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Buffer Exchange: Prepare the glycoprotein in the chosen reaction buffer (e.g., 50 mM Sodium Acetate, pH 5.6). Ensure any amine-containing buffers like Tris are removed as they can interfere with the reaction.
-
Oxidant Preparation: Prepare a fresh stock solution of 100 mM NaIO₄ in the reaction buffer. Keep it protected from light.
-
Oxidation Reaction:
-
Cool the protein solution to 4°C in an ice bath.
-
Add the NaIO₄ stock solution to the protein solution to achieve a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each protein.
-
Incubate the reaction at 4°C in the dark for 30-60 minutes. Over-oxidation can lead to modification of amino acid residues.
-
-
Quenching: Terminate the reaction by adding a quenching agent. This is a critical step to prevent unwanted side reactions.
-
Option A: Add freshly prepared sodium sulfite to a final concentration of 25 mM and incubate for 15-20 minutes at 4°C.
-
Option B: Add glycerol to a final concentration of 15% (v/v) and incubate for 15 minutes at 4°C.
-
-
Purification: Immediately remove the excess periodate and quenching agent by buffer exchanging the oxidized antibody into the ligation buffer (e.g., PBS, pH 7.2-7.4) using a desalting column.
Protocol 2: Hydrazide Ligation with this compound
This protocol details the conjugation of the PEG-hydrazide to the oxidized glycoprotein.
Materials:
-
Oxidized glycoprotein from Protocol 1
-
This compound (MW: 323.39 g/mol )
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Reagent Preparation: Dissolve this compound in the ligation buffer (PBS, pH 7.2) to create a concentrated stock solution (e.g., 100 mM).
-
Ligation Reaction:
-
To the solution of the oxidized glycoprotein, add the this compound stock solution to achieve a final molar excess of 50- to 200-fold over the protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification (Post-Ligation): After the incubation is complete, the reaction mixture will contain the PEGylated protein, unreacted protein, and excess this compound. This mixture must be purified.
Protocol 3: Purification and Analysis of the PEGylated Protein
This protocol describes the separation of the desired conjugate from reaction byproducts.
Materials:
-
Ligation reaction mixture from Protocol 2
-
Size Exclusion Chromatography (SEC) system or Hydrophobic Interaction Chromatography (HIC) system
-
Appropriate buffers for the selected chromatography method
-
SDS-PAGE analysis equipment
-
Mass Spectrometer (for verification)
Procedure:
-
Purification:
-
Size Exclusion Chromatography (SEC): This is the most common method. It effectively separates the larger PEGylated protein from the smaller, unreacted this compound. It can also resolve un-PEGylated protein from the PEGylated conjugate.
-
Hydrophobic Interaction Chromatography (HIC): May be used as an alternative or complementary purification step, as PEGylation can alter the surface hydrophobicity of the protein.
-
-
Analysis and Characterization:
-
SDS-PAGE: Compare the PEGylated protein to the unmodified starting material. The PEGylated protein will show a significant shift in apparent molecular weight.
-
SEC-HPLC: Analytical SEC can be used to assess the purity of the final product and quantify the percentage of PEGylated protein versus un-PEGylated protein.
-
Mass Spectrometry (LC-MS): Provides a definitive confirmation of successful conjugation by showing the mass increase corresponding to the attached PEG moieties.
-
Chemical Reaction Pathway
The following diagram illustrates the key chemical transformations in the process.
Caption: Chemical scheme of glycan oxidation and subsequent hydrazide ligation.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
This table summarizes typical conditions and their impact on PEGylation efficiency. Data is representative and should be optimized for each specific glycoprotein.
| Parameter | Condition | Expected Outcome / Comment |
| Glycoprotein Conc. | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| NaIO₄ Concentration | 0.5 - 1.0 mM | Low concentration minimizes protein damage but may yield fewer aldehyde sites. |
| 2.0 - 5.0 mM | Higher concentration increases aldehyde formation but risks oxidizing amino acids. | |
| Oxidation Time | 15 - 30 min | Sufficient for highly accessible sialic acids. |
| 30 - 60 min | May be required for less accessible glycans; monitor for protein degradation. | |
| Molar Ratio (PEG:Protein) | 20:1 to 50:1 | A good starting point for optimization. |
| 100:1 to 200:1 | Drives the reaction towards completion, ensuring high PEGylation efficiency. | |
| Ligation pH | 6.0 - 6.5 | Slower reaction rate, but may be necessary for pH-sensitive proteins. |
| 7.0 - 7.4 | Optimal pH for hydrazone formation, providing a good balance of speed and stability. | |
| PEGylation Efficiency | 60% - 90% | Typical yields for optimized protocols, as assessed by HPLC or densitometry. |
Table 2: Comparison of Analytical Techniques for Characterization
| Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Apparent molecular weight shift, purity assessment. | Simple, rapid, and widely available. | Low resolution, provides only apparent mass, not quantitative. |
| SEC-HPLC | Purity, quantification of conjugate vs. free protein, detection of aggregates. | Highly quantitative and reproducible. | Does not provide structural information or exact mass. |
| Mass Spectrometry | Confirms covalent modification, provides exact mass of the conjugate, identifies modification site. | Definitive confirmation of structure and mass. | Requires specialized equipment and expertise. |
| RP-HPLC | Purity assessment. | High resolution for separating closely related species. | PEGylated proteins can behave poorly on RP columns. |
References
- 1. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 4. Carbohydrate PEGylation, an approach to improve pharmacological potency - PMC [pmc.ncbi.nlm.nih.gov]
H2N-PEG5-Hydrazide: Application Notes and Protocols for Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: H2N-PEG5-Hydrazide is a heterobifunctional linker molecule integral to the advancement of targeted therapies. Its structure, featuring a terminal amine group, a five-unit polyethylene glycol (PEG) spacer, and a hydrazide moiety, offers a versatile platform for the development of sophisticated drug delivery systems. The PEG spacer enhances solubility and biocompatibility, while the hydrazide group allows for the formation of pH-sensitive hydrazone bonds with carbonyl groups (aldehydes or ketones) present on drug payloads or targeting ligands. This pH-sensitivity is crucial for the controlled release of therapeutic agents within the acidic microenvironment of tumors or inside cellular compartments like endosomes and lysosomes. These characteristics make this compound a valuable tool in the construction of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery.
Key Applications in Targeted Therapy
This compound is primarily utilized in the following targeted therapy research areas:
-
Antibody-Drug Conjugates (ADCs): The hydrazide group can react with a carbonyl-containing cytotoxic drug to form a hydrazone linkage. The terminal amine of the PEG linker can then be used to conjugate this assembly to a monoclonal antibody (mAb) that targets a specific tumor antigen. This approach ensures that the potent cytotoxic payload is delivered directly to cancer cells, minimizing systemic toxicity.[1]
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins.[2][3] this compound can serve as a component of the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[2][3] The PEG component of the linker can influence the solubility, cell permeability, and ternary complex formation of the PROTAC.
-
Functionalized Nanoparticles: The surface of nanoparticles can be functionalized with this compound to facilitate the attachment of targeting moieties or therapeutic agents. The PEG chain provides a "stealth" layer that can reduce clearance by the immune system and prolong circulation time. The hydrazide group enables the pH-sensitive conjugation of drugs, allowing for their release in the acidic tumor microenvironment or within lysosomes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of hydrazone-linked targeted therapies.
Table 1: pH-Dependent Drug Release from Hydrazone-Linked Systems
| pH | Cumulative Drug Release (%) after 72h | Reference |
| 7.4 | 13.5% | --INVALID-LINK-- |
| 6.5 | 39.3% | --INVALID-LINK-- |
| 5.2 | 85.7% | --INVALID-LINK-- |
| 4.5 | 89.7% | --INVALID-LINK-- |
Table 2: In Vitro Cytotoxicity of Hydrazone-Linked Antibody-Drug Conjugates
| ADC Target | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | N87 | 13 - 50 | --INVALID-LINK-- |
| HER2 | BT474 | 13 - 43 | --INVALID-LINK-- |
| HER2 | HCC1954 | < 173 | --INVALID-LINK-- |
| HER2 | MDA-MB-361-DYT2 (High DAR) | 25 - 80 | --INVALID-LINK-- |
| HER2 | MDA-MB-361-DYT2 (Low DAR) | 1500 - 60000 | --INVALID-LINK-- |
Table 3: Degradation and Cytotoxicity of EGFR-Targeting PROTACs
| PROTAC Compound | Target | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| 14 | EGFRDel19 | 0.26 | 4.91 (96h) | HCC827 | --INVALID-LINK-- |
| 14 | EGFRL858R | 20.57 | >1000 | H1975 | --INVALID-LINK-- |
| PROTAC 2 (CRBN-based) | EGFRDel19 | 45.2 | 180 | HCC827 | --INVALID-LINK-- |
| PROTAC 10 (VHL-based) | EGFRDel19 | 34.8 | 220 | HCC827 | --INVALID-LINK-- |
| P3 | EGFRDel19 | 0.51 | 0.76 | HCC827 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation via Aldehyde Introduction
This protocol describes the site-specific conjugation of this compound to the carbohydrate domains of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO4)
-
Quenching solution (e.g., glycerol or ethylene glycol)
-
This compound
-
Conjugation buffer (e.g., PBS, pH 6.0-7.4)
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Adjust the mAb concentration to 1-10 mg/mL.
-
-
Antibody Oxidation:
-
Prepare a fresh stock solution of NaIO4 in the oxidation buffer.
-
Add NaIO4 to the mAb solution to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
-
Quenching:
-
Quench the reaction by adding a quenching solution to a final concentration of 15-20 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purification of Oxidized Antibody:
-
Immediately purify the oxidized mAb using a desalting column or SEC to remove excess periodate and quenching agent. Equilibrate the column with the conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve this compound in the conjugation buffer.
-
Add the this compound solution to the purified oxidized mAb. A molar excess of the linker (e.g., 50-100 fold) is typically used.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Purify the antibody-PEG-hydrazide conjugate using SEC to remove the excess linker.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
-
Protocol 2: Functionalization of Amine-Coated Nanoparticles
This protocol outlines the functionalization of nanoparticles with primary amine groups on their surface with this compound to introduce a hydrazide handle for subsequent drug conjugation.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric or silica nanoparticles)
-
Glutaraldehyde solution
-
This compound
-
Coupling buffer (e.g., PBS, pH 6.0-7.4)
-
Centrifuge
-
(Optional) Sodium cyanoborohydride
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a concentration of 1-10 mg/mL.
-
-
Aldehyde Functionalization:
-
Add an excess of glutaraldehyde solution (e.g., 2.5% final concentration) to the nanoparticle suspension.
-
Incubate the mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Washing:
-
Centrifuge the nanoparticle suspension to pellet the particles.
-
Remove the supernatant and resuspend the nanoparticles in fresh PBS.
-
Repeat this washing step three times to remove excess glutaraldehyde.
-
-
(Optional) Reductive Amination:
-
To form a more stable secondary amine linkage, the aldehyde-functionalized nanoparticles can be treated with a mild reducing agent like sodium cyanoborohydride. This step should be performed with caution in a well-ventilated fume hood.
-
-
Conjugation of this compound:
-
Resuspend the aldehyde-functionalized nanoparticles in the coupling buffer.
-
In a microcentrifuge tube, mix the aldehyde-functionalized nanoparticles with this compound. The molar ratio of the linker to nanoparticles should be optimized, but a starting point of 100-1000 fold molar excess of the linker is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Separate the functionalized nanoparticles from unreacted this compound by repeated centrifugation and resuspension in fresh buffer or by using centrifugal filter units.
-
-
Characterization:
-
Confirm the successful conjugation by techniques such as Fourier-transform infrared spectroscopy (FTIR), dynamic light scattering (DLS), and zeta potential measurements.
-
Signaling Pathways and Experimental Workflows
HER2-Targeted Antibody-Drug Conjugate (ADC) Mechanism of Action
ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2) are a cornerstone of therapy for HER2-positive cancers. The binding of the ADC's monoclonal antibody to the HER2 receptor on the cancer cell surface initiates a cascade of events leading to cell death.
Caption: Mechanism of a HER2-targeted ADC with a pH-sensitive hydrazone linker.
EGFR-Targeting PROTAC Mechanism of Action
PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) offer a novel therapeutic strategy by inducing the degradation of this key signaling protein, which is often mutated or overexpressed in cancer.
Caption: Mechanism of an EGFR-targeting PROTAC utilizing the ubiquitin-proteasome system.
Experimental Workflow for Antibody-Drug Conjugation
The following diagram illustrates a typical workflow for the creation and characterization of an antibody-drug conjugate using this compound.
Caption: A generalized workflow for the synthesis and characterization of an ADC.
References
Application Notes and Protocols: Bioconjugation of Small Molecules Using H2N-PEG5-Hydrazide for Cellular Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted delivery of small molecule therapeutics to specific cells or tissues is a paramount objective in drug development. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely adopted strategy to improve the pharmacological properties of therapeutic agents.[1][2] It enhances water solubility, prolongs circulation half-life by reducing renal clearance, and can decrease immunogenicity.[1][3]
The H2N-PEG5-Hydrazide linker is a heterobifunctional reagent designed for this purpose. It contains a terminal primary amine (H2N), which can be used for further modifications if needed, and a hydrazide group (-NH-NH2) at the other end of a discrete five-unit PEG chain. The hydrazide moiety facilitates the conjugation to small molecules containing aldehyde or ketone groups through the formation of a hydrazone bond.[4] This linkage is particularly advantageous for drug delivery systems as it is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environments characteristic of endosomes and lysosomes (pH 4.5-6.5). This pH-sensitive cleavage allows for the controlled, intracellular release of the active small molecule payload, enhancing its therapeutic efficacy while minimizing off-target effects.
This document provides detailed protocols for the conjugation of small molecules using this compound and subsequent analysis for cellular delivery applications.
Principle of Hydrazone Ligation
The core of this bioconjugation strategy is the reaction between the hydrazide group of the PEG linker and a carbonyl group (aldehyde or ketone) on the small molecule. This condensation reaction forms a hydrazone linkage and releases a water molecule. The reaction is most efficient under slightly acidic conditions (pH 5-7), which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide. While the reaction can proceed without a catalyst, aniline has been shown to significantly accelerate the rate of hydrazone formation.
Caption: Reaction scheme for hydrazone ligation.
Experimental Workflow Overview
The overall process involves preparing the small molecule and the PEG-hydrazide linker, performing the conjugation reaction, purifying the resulting conjugate, and finally, characterizing the product and evaluating its performance in a cellular context.
Caption: General experimental workflow.
Detailed Protocols
Protocol 1: Conjugation of an Aldehyde/Ketone-Containing Small Molecule to this compound
This protocol describes a general procedure for conjugating a small molecule that already possesses a carbonyl functional group.
Materials:
-
Aldehyde/ketone-containing small molecule (SM)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0 (or other suitable buffer between pH 5-7)
-
Quenching solution (optional, e.g., an amine-containing buffer like Tris)
-
Purification system (e.g., HPLC, FPLC with a size-exclusion column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the small molecule in anhydrous DMSO.
-
Prepare a 100 mM stock solution of this compound in the Reaction Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the small molecule stock solution to the Reaction Buffer to achieve a final concentration of 1 mM.
-
Add the this compound stock solution to the reaction mixture. A molar excess of the PEG linker (e.g., 10-20 fold) is typically used to drive the reaction to completion. The final volume should be adjusted with the Reaction Buffer.
-
Example: For a 100 µL reaction: 10 µL of 10 mM SM, 20 µL of 100 mM PEG-Hydrazide, and 70 µL of Reaction Buffer. This gives a 1 mM SM concentration and a 20-fold molar excess of the linker.
-
-
Incubation:
-
Incubate the reaction mixture for 2-16 hours at room temperature with gentle shaking. Reaction progress can be monitored by analytical HPLC or LC-MS.
-
-
Quenching (Optional):
-
If desired, the reaction can be stopped by adding a quenching solution to consume any unreacted hydrazide.
-
-
Purification:
-
Purify the conjugate from excess PEG linker and unreacted small molecule using a suitable method. Reverse-phase HPLC is often effective for small molecule conjugates. Size-exclusion chromatography (SEC) can also be used.
-
Collect fractions and analyze for the presence of the desired conjugate.
-
-
Characterization and Storage:
-
Pool the pure fractions, lyophilize or evaporate the solvent, and store the final product at -20°C or -80°C.
-
Confirm the identity and purity of the conjugate using Mass Spectrometry and HPLC.
-
Protocol 2: Characterization of the Conjugate
A. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess purity and monitor reaction conversion.
-
System: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% TFA or formic acid).
-
Detection: UV-Vis detector set to a wavelength where the small molecule absorbs.
-
Procedure: Inject the reaction mixture at different time points (e.g., 0, 2, 4, 8, 16 hours) and the final purified product. The appearance of a new peak with a different retention time from the starting materials indicates conjugate formation. Purity is determined by integrating the peak area of the conjugate relative to all other peaks.
B. Mass Spectrometry (MS)
-
Purpose: To confirm the identity of the conjugate by verifying its molecular weight.
-
System: Electrospray Ionization (ESI) or MALDI-TOF mass spectrometer.
-
Procedure: Analyze a sample of the purified conjugate. The observed mass should correspond to the calculated mass of the (Small Molecule + PEG5-Hydrazide - H₂O) adduct.
Protocol 3: In Vitro Cellular Delivery and Payload Release
Materials:
-
Relevant cancer or target cell line
-
Complete cell culture medium
-
PEG-SM conjugate and unconjugated "free" small molecule
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Analytical system to quantify the internalized small molecule (e.g., LC-MS/MS, fluorescence plate reader if the molecule is fluorescent).
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment:
-
Prepare working solutions of the PEG-SM conjugate and the free small molecule in complete culture medium at desired concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Remove the old medium from the cells, wash once with PBS, and add the treatment media. Include a vehicle-only control (e.g., medium with a small amount of DMSO).
-
-
Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) at 37°C in a CO₂ incubator. This allows for cellular uptake, endocytosis, and potential cleavage of the hydrazone bond.
-
Cell Lysis and Analysis:
-
After incubation, remove the treatment media and wash the cells thoroughly with ice-cold PBS (3-4 times) to remove any non-internalized compound.
-
Add cell lysis buffer to each well and collect the lysate.
-
Quantify the amount of the released small molecule in the cell lysate using a pre-validated analytical method (e.g., LC-MS/MS).
-
Normalize the amount of internalized drug to the total protein content in the lysate (determined by a BCA or Bradford assay).
-
Data Presentation
Quantitative data from optimization and characterization experiments should be tabulated for clarity.
Table 1: Representative Data for Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
|---|---|---|---|---|
| pH of Reaction Buffer | 5.0 | 6.0 | 7.0 | 8.0 |
| Molar Excess of Linker | 20x | 20x | 20x | 20x |
| Reaction Time (h) | 8 | 8 | 8 | 8 |
| Conjugation Yield (%) | 85% | 92% | 75% | 40% |
Table 2: Example Characterization Data for a Small Molecule (MW = 350.4 Da) Note: MW of this compound is ~264.3 Da. The conjugate forms with the loss of H₂O (18.02 Da).
| Analyte | Formula | Calculated Mass (Da) | Observed Mass (Da) [M+H]⁺ | Purity by HPLC (%) |
|---|---|---|---|---|
| Small Molecule (SM) | C₂₀H₂₂N₂O₃ | 350.4 | 351.2 | >98% |
| This compound | C₁₀H₂₃N₃O₅ | 265.3 | 266.2 | >95% |
| SM-PEG5 Conjugate | C₃₀H₄₃N₅O₇ | 597.7 | 598.3 | >97% |
Table 3: Illustrative Cellular Uptake Data
| Treatment Group | Concentration (µM) | Incubation Time (h) | Internalized Drug (ng/mg protein) |
|---|---|---|---|
| Free Small Molecule | 10 | 4 | 150.2 ± 18.5 |
| SM-PEG5 Conjugate | 10 | 4 | 45.8 ± 9.2 |
| Free Small Molecule | 10 | 24 | 185.6 ± 25.1 |
| SM-PEG5 Conjugate | 10 | 24 | 298.4 ± 33.7 |
Cellular Delivery and Release Pathway
The PEGylated conjugate is typically internalized by cells through endocytosis. Once inside the endosome, the pH drops, triggering the hydrolysis of the hydrazone bond and releasing the active small molecule into the cytoplasm to exert its therapeutic effect.
Caption: Intracellular drug delivery and release pathway.
References
Troubleshooting & Optimization
how to improve low conjugation efficiency with H2N-PEG5-Hydrazide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with H2N-PEG5-Hydrazide conjugation, specifically addressing the issue of low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction underlying this compound conjugation?
A1: The conjugation reaction involves the formation of a hydrazone bond between the hydrazide moiety (-NH-NH2) of this compound and a carbonyl group (an aldehyde or a ketone) on the target molecule. This reaction is a condensation reaction, where a molecule of water is eliminated. The resulting hydrazone bond is relatively stable under physiological conditions but can be cleaved under acidic conditions.
Q2: What are the critical factors that influence the efficiency of this conjugation reaction?
A2: Several factors significantly impact the success of the conjugation:
-
pH of the reaction buffer: This is one of the most critical parameters.
-
Molar ratio of reactants: The ratio of this compound to the target molecule is crucial.
-
Reaction time and temperature: These conditions affect the rate of reaction.
-
Presence of catalysts: Catalysts can significantly enhance the reaction rate, especially at neutral pH.
-
Purity of reactants: Impurities in either the this compound or the target molecule can interfere with the reaction.
-
Steric hindrance: The accessibility of the carbonyl group on the target molecule can affect the conjugation efficiency.
Q3: My target molecule (e.g., a protein) does not have an aldehyde or ketone group. How can I conjugate it with this compound?
A3: For molecules lacking a native carbonyl group, you can introduce one through chemical or enzymatic methods. A common method for proteins is the oxidation of N-terminal serine or threonine residues, or the sugar moieties of glycoproteins, using a mild oxidizing agent like sodium periodate (NaIO₄). This process creates reactive aldehyde groups that can then be targeted by the hydrazide linker.
Q4: What are the common causes of low conjugation efficiency?
A4: Low yield can stem from several issues, including suboptimal pH, an inappropriate molar ratio of reactants, insufficient reaction time, degradation of the this compound, or steric hindrance at the conjugation site. Our troubleshooting guide below provides a more in-depth analysis of these potential problems and their solutions.
Troubleshooting Guide: Improving Low Conjugation Efficiency
This guide addresses common issues encountered during conjugation with this compound and provides actionable solutions.
Issue 1: Low or No Conjugate Formation
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The optimal pH for hydrazone formation is typically between 4.5 and 6.5. A pH below 4 can protonate the hydrazide, reducing its nucleophilicity, while a pH above 7 slows down the rate-limiting dehydration step. Verify the pH of your reaction buffer and adjust if necessary. |
| Inappropriate Molar Ratio | A significant molar excess of this compound (typically 10-50 fold) is often required to drive the reaction to completion, especially if the target molecule is present at a low concentration.[1] Perform small-scale experiments to determine the optimal molar ratio for your specific molecule. |
| Insufficient Reaction Time or Temperature | Most hydrazone formation reactions proceed to a reasonable extent within 2-16 hours at room temperature or 4°C.[2] If the yield is low, consider extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 37°C), provided your target molecule is stable under these conditions. |
| Degraded this compound | This compound can be sensitive to moisture and oxidation. Ensure it has been stored correctly (typically at -20°C under a dry, inert atmosphere). If degradation is suspected, use a fresh batch of the reagent. |
| Inefficient Aldehyde/Ketone Generation (for modified molecules) | If you are introducing a carbonyl group (e.g., by oxidizing a protein), ensure this step is efficient. Verify the concentration and activity of the oxidizing agent (e.g., sodium periodate) and optimize the oxidation conditions (pH, time, temperature). |
Issue 2: Presence of Unreacted Starting Materials
| Potential Cause | Recommended Solution |
| Equilibrium-Driven Reaction | Hydrazone formation is a reversible reaction. To shift the equilibrium towards the product, you can use a higher excess of the this compound or remove water from the reaction medium if your target molecule is stable in organic solvents. |
| Slow Reaction Kinetics at Neutral pH | If your experiment requires a neutral pH (around 7.4), the reaction can be very slow. Consider using a catalyst, such as aniline, to accelerate the reaction rate.[3] |
| Steric Hindrance | The carbonyl group on your target molecule might be located in a sterically hindered environment, making it difficult for the PEG-hydrazide to access. If possible, consider alternative strategies to introduce a carbonyl group at a more accessible site. Using a longer PEG linker might also help overcome some steric hindrance.[4] |
Issue 3: Conjugate Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobicity of the Conjugate | The addition of the PEG chain can sometimes lead to aggregation, especially if the target molecule is prone to self-association.[5] |
| Protein Denaturation | The reaction conditions (e.g., pH, temperature) might be causing your protein to denature and aggregate. Ensure the chosen conditions are compatible with your protein's stability. |
| High Concentration of Reactants | High concentrations of the target molecule or the PEG-hydrazide can sometimes promote aggregation. Try performing the reaction at a lower concentration. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters to guide your experimental design and troubleshooting.
Table 1: Effect of pH on Hydrazone Formation Rate
| pH Range | Relative Reaction Rate | Rationale |
| < 4.0 | Slow | Protonation of the hydrazide nucleophile reduces its reactivity. |
| 4.5 - 6.5 | Optimal | Balances sufficient nucleophilicity of the hydrazide with effective acid-catalyzed dehydration of the intermediate. |
| 7.0 - 8.0 | Slow | The rate-limiting dehydration step is not efficiently catalyzed without a catalyst. |
| > 8.0 | Very Slow | Lack of protons to catalyze the dehydration of the hemiaminal intermediate. |
Table 2: Recommended Molar Excess of this compound
| Target Molecule Concentration | Recommended Molar Excess of this compound | Notes |
| High (e.g., > 1 mg/mL) | 10 - 20 fold | A lower excess may be sufficient due to the higher concentration of the target. |
| Low (e.g., < 1 mg/mL) | 20 - 50 fold | A higher excess is needed to drive the reaction forward and achieve a good yield. |
| Sterically Hindered Carbonyl | 50 - 100 fold | A significantly higher excess may be required to overcome the steric barrier. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via Aldehyde Generation
This protocol describes the generation of aldehyde groups on a glycoprotein followed by conjugation with this compound.
-
Protein Preparation:
-
Dissolve the glycoprotein in an amine-free buffer (e.g., 0.1 M sodium acetate, pH 5.5) to a final concentration of 1-5 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column to remove any interfering substances.
-
-
Aldehyde Generation (Oxidation):
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer.
-
Add the sodium periodate solution to the protein solution to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding a 10-fold molar excess of glycerol and incubate for 10 minutes.
-
Remove excess periodate and byproducts by buffer exchange into a conjugation buffer (e.g., 0.1 M MES, pH 5.5-6.0).
-
-
Conjugation Reaction:
-
Dissolve this compound in the conjugation buffer.
-
Add the this compound solution to the oxidized protein solution at a 10-50 fold molar excess.
-
Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Conjugation of this compound to a Small Molecule with a Native Carbonyl Group
This protocol is for small molecules that already possess an aldehyde or ketone functional group.
-
Reactant Preparation:
-
Dissolve the carbonyl-containing small molecule in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Dissolve this compound in the same solvent or a compatible co-solvent.
-
-
Conjugation Reaction:
-
Add the this compound solution to the small molecule solution at a 1.1 to 5-fold molar excess.
-
If the reaction is slow, add a catalytic amount of a weak acid like acetic acid.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
If the product precipitates, it can be collected by filtration.
-
If the product is soluble, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography.
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for this compound conjugation.
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 改良された固定化および糖タンパク質の結合 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. benchchem.com [benchchem.com]
troubleshooting unexpected side reactions in H2N-PEG5-Hydrazide chemistry.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2N-PEG5-Hydrazide and related chemistries. The following information is designed to help you identify and resolve unexpected side reactions and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound is a PEGylation reagent containing a terminal hydrazide group (-NH-NH2). Its primary and intended reaction is the condensation with a carbonyl group (an aldehyde or a ketone) on a target molecule to form a stable hydrazone bond. This reaction is widely used in bioconjugation to link the PEG spacer to proteins, antibodies, and other biomolecules.[1]
Q2: At what pH should I perform the hydrazone ligation reaction?
A2: The formation of a hydrazone bond is pH-dependent. The optimal pH for the reaction is typically in a mildly acidic range, between pH 4.5 and 6.0.[1] This is because the dehydration step of the reaction mechanism is acid-catalyzed. At a very low pH (below 3), the hydrazide can become protonated and thus unreactive. At neutral or basic pH, the reaction can be very slow.[2] For applications involving sensitive proteins, the reaction is often carried out at a physiological pH (6.0-7.4), but this may require a catalyst to achieve a reasonable reaction rate.
Q3: How can I increase the rate of hydrazone formation, especially at neutral pH?
A3: To accelerate the reaction, especially at neutral pH, a nucleophilic catalyst such as aniline or its derivatives can be used.[3][4] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazide. Increasing the reaction temperature can also increase the reaction rate, provided the biomolecule is stable at higher temperatures.
Q4: How stable is the hydrazone bond?
A4: The stability of the hydrazone bond is pH-sensitive. It is generally stable at neutral or slightly basic pH but can be cleaved under acidic conditions. This property is often exploited for the controlled release of drugs in the acidic environment of endosomes or lysosomes. If reversible cleavage is not desired, ensure that the final conjugate is stored in a buffer at or above neutral pH (e.g., PBS pH 7.4).
Troubleshooting Guide: Unexpected Side Reactions
This guide addresses common and unexpected side reactions that may occur during experiments with this compound, leading to low yields, product heterogeneity, or loss of biological activity.
Issue 1: Low or No Conjugation Yield
If you observe a significantly lower yield of your desired conjugate than expected, or no product at all, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Inactive this compound | Use a fresh batch of the reagent. Store the reagent under inert gas (argon or nitrogen) and protected from light and moisture. | The hydrazide group is susceptible to oxidation, rendering it inactive for hydrazone ligation. |
| Inefficient Aldehyde/Ketone Formation | If generating carbonyls via oxidation (e.g., with sodium periodate on a glycoprotein), ensure the oxidizing agent is fresh and used at the optimal concentration and pH (typically around pH 5.5). | Incomplete oxidation will result in fewer reactive sites for conjugation. |
| Suboptimal Reaction pH | Adjust the reaction buffer to a mildly acidic pH (4.5-6.0) to facilitate the acid-catalyzed dehydration step of hydrazone formation. | The reaction rate is highly pH-dependent. |
| Presence of Competing Nucleophiles | Use amine-free buffers such as MES or HEPES. Avoid buffers containing Tris or glycine. | Primary amines in the buffer can compete with the hydrazide for reaction with the carbonyl groups. |
| Steric Hindrance | Consider using a longer PEG linker if steric hindrance is suspected. Increasing the reaction time and temperature may also help. | Bulky groups near the reaction sites can impede the reaction. |
Issue 2: Unexpected Mass Shifts or Product Heterogeneity
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, SDS-PAGE) suggests the presence of side products.
Potential Side Reactions and Identification
| Side Reaction | Description | How to Identify | Prevention/Mitigation |
| Reaction with Amino Acid Side Chains | The hydrazide may react with certain amino acid residues. For example, an unexpected reaction with an N-terminal histidine has been reported, leading to a mass loss of 32 amu (loss of N2H4). Oxidized histidine, lysine, or cysteine can also be reactive. | Mass spectrometry (MS and MS/MS) is the primary tool for identifying these adducts. Look for unexpected mass shifts and perform peptide mapping and fragmentation analysis to pinpoint the modification site. | This reaction is pH-dependent. If this side reaction is suspected, consider optimizing the reaction pH. Site-directed mutagenesis of the reactive amino acid residue could be an option for recombinant proteins. |
| Formation of Diacylhydrazide | If your reaction mixture contains activated carboxyl groups (e.g., from EDC/NHS chemistry), the hydrazide can react to form a diacylhydrazide linkage. | This will result in a different mass adduct than the expected hydrazone. Characterize the product using mass spectrometry. | Avoid the presence of carboxyl-activating agents like EDC/NHS when working with hydrazides, unless this is the intended reaction. |
| Adducts from PEG Impurities | Commercial PEG reagents can contain impurities such as formaldehyde, acetaldehyde, or other aldehydes. These can react with the this compound or the target molecule. | These adducts can be detected as low molecular weight impurities by HPLC and LC-MS. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can aid in their detection. | Use high-purity PEG reagents. Screen new batches of reagents for impurities before use. |
| Hydrazone Exchange | The hydrazone bond is reversible and can undergo exchange reactions with other carbonyl-containing molecules present in the reaction mixture or in biological fluids. | This can be difficult to detect as it may lead to a heterogeneous population of conjugates. Careful analysis by high-resolution mass spectrometry may reveal different conjugated species. | Ensure high purity of all reactants and consider the storage conditions of the conjugate. |
| Side Reactions from Periodate Oxidation | Over-oxidation of glycoproteins with sodium periodate can lead to the oxidation of amino acid residues (e.g., methionine, tryptophan, cysteine), which can cause protein aggregation or loss of activity. | Monitor protein aggregation using size-exclusion chromatography (SEC). Assess biological activity using a relevant assay. | Titrate the sodium periodate concentration and optimize the reaction time and temperature to achieve sufficient aldehyde generation without damaging the protein. |
Issue 3: Product Instability or Aggregation
If your final conjugate shows signs of degradation or aggregation over time, consider these factors.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Hydrolysis of Hydrazone Bond | Store the final conjugate in a buffer at neutral or slightly basic pH (e.g., PBS pH 7.4). Avoid acidic storage conditions. | The hydrazone bond is susceptible to hydrolysis at low pH. |
| Protein Aggregation | Optimize the degree of PEGylation; a higher number of attached PEG chains can sometimes lead to aggregation. Ensure that the reaction conditions (pH, temperature) are not denaturing the protein. | Over-modification or harsh reaction conditions can expose hydrophobic patches on the protein surface, leading to aggregation. |
| Oxidation | Store the conjugate under an inert atmosphere and consider adding antioxidants if compatible with the application. | Both the protein and the linker can be susceptible to oxidation during storage. |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Ligation
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Preparation of the Carbonyl-Containing Molecule:
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If starting with a glycoprotein, dissolve it in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5).
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Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.
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Incubate in the dark at room temperature for 30 minutes.
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Quench the reaction by adding glycerol to a final concentration of 15-20 mM.
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Purify the oxidized glycoprotein using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM MES, pH 5.0-6.0).
-
-
Conjugation Reaction:
-
Dissolve this compound in the conjugation buffer.
-
Add the PEG-hydrazide to the purified carbonyl-containing molecule at a desired molar excess (e.g., 20-50 fold).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
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Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove excess PEG-hydrazide and other reagents.
-
Protocol 2: LC-MS Analysis for Identification of Side Products
-
Sample Preparation: Prepare a sample of your reaction mixture or purified conjugate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water with 0.1% formic acid).
-
Chromatography:
-
Use a reverse-phase C4 or C8 column for protein conjugates.
-
Employ a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire data over a mass range appropriate for your expected product and potential side products.
-
For detailed characterization, perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation data.
-
-
Data Analysis:
-
Analyze the mass spectra for the expected molecular weight of the conjugate.
-
Search for unexpected mass shifts that could correspond to the side reactions listed in the troubleshooting guide. For example, a mass loss of 32 Da from the expected product could indicate a reaction with an N-terminal histidine.
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Use peptide mapping software to analyze MS/MS data and identify the specific sites of modification.
-
Visualizations
Workflow for this compound Conjugation and Troubleshooting
Caption: A logical workflow for this compound conjugation, from preparation to troubleshooting.
Signaling Pathway of Aniline Catalysis in Hydrazone Ligation
Caption: The catalytic cycle of aniline in accelerating hydrazone bond formation.
Decision Tree for Troubleshooting Unexpected Side Reactions
Caption: A decision tree to guide troubleshooting of common issues in this compound chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. | Semantic Scholar [semanticscholar.org]
- 3. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preventing premature cleavage of hydrazone bonds in H2N-PEG5-Hydrazide conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2N-PEG5-Hydrazide conjugates. The focus is on preventing the premature cleavage of the hydrazone bond, a critical aspect of ensuring the stability and efficacy of these conjugates in various applications, including drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature cleavage of hydrazone bonds in my this compound conjugate?
A1: The primary mechanism of hydrazone bond cleavage is acid-catalyzed hydrolysis.[1][2] These bonds are designed to be stable at physiological pH (~7.4) but become labile under acidic conditions, such as those found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[3] Premature cleavage at neutral pH can occur due to several factors, including the structure of the carbonyl partner and the presence of certain components in the buffer or plasma that can catalyze hydrolysis.[1][2]
Q2: How does the choice of aldehyde or ketone affect the stability of the hydrazone bond?
A2: The structure of the carbonyl compound significantly impacts the stability of the resulting hydrazone bond. Hydrazones formed from aromatic aldehydes are generally more stable to acid hydrolysis than those derived from aliphatic aldehydes. This increased stability is attributed to the resonance stabilization provided by the aromatic ring. For applications requiring pH-triggered release, a careful selection of the aldehyde or ketone is crucial to achieve the desired stability at physiological pH and controlled cleavage at acidic pH.
Q3: Can buffer components influence the stability of the hydrazone bond?
A3: Yes, buffer components can affect hydrazone bond stability. While pH is the primary factor, certain buffer species can catalyze hydrolysis. For instance, some studies have shown that plasma can accelerate hydrazone bond cleavage compared to simple buffer solutions at the same pH, due to the presence of proteins and other low molecular weight components. It is also known that certain amine-containing buffers can act as catalysts for hydrazone formation and, conversely, could potentially influence the reverse hydrolysis reaction. Therefore, it is essential to perform stability studies in the intended final formulation buffer and, if applicable, in plasma.
Q4: What are the ideal storage conditions for this compound conjugates to minimize premature cleavage?
A4: To minimize premature cleavage, this compound conjugates should be stored under conditions that limit hydrolysis. This typically involves:
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pH: Maintaining a neutral to slightly alkaline pH (7.4 or higher).
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Temperature: Storing at low temperatures (e.g., -20°C or -80°C) to reduce the rate of chemical reactions, including hydrolysis.
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Formulation: Using a buffer system that has been shown to be compatible and non-catalytic. Lyophilization (freeze-drying) can also be an effective method for long-term storage, as it removes water, which is necessary for hydrolysis.
Q5: How can I monitor the stability of my this compound conjugate?
A5: The stability of your conjugate can be monitored by tracking the amount of intact conjugate over time. A common and effective method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection. This technique allows for the separation and quantification of the intact conjugate from its hydrolysis products (the PEG-hydrazide and the carbonyl-containing molecule). Other analytical techniques such as ¹H NMR spectroscopy can also be used to follow the cleavage reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound conjugates and provides systematic steps to identify and resolve them.
Issue 1: Unexpectedly Rapid Cleavage of the Conjugate at Physiological pH (7.4)
Possible Causes:
-
Inherent Instability of the Hydrazone Bond: The specific aldehyde or ketone used may form a particularly labile hydrazone. Hydrazones from aliphatic aldehydes are more prone to hydrolysis than those from aromatic aldehydes.
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Incorrect Buffer pH: The pH of the buffer may be lower than intended, accelerating hydrolysis.
-
Catalytic Buffer Components: Certain components in the buffer could be catalyzing the hydrolysis reaction.
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Plasma-Mediated Hydrolysis: If working in a biological matrix, plasma components can accelerate cleavage.
Troubleshooting Steps:
-
Verify Buffer pH: Accurately measure the pH of your buffer solution at the temperature of your experiment.
-
Review Carbonyl Structure: If possible, consider using a more stabilizing carbonyl partner, such as an aromatic aldehyde, if greater stability at neutral pH is required.
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Buffer Exchange: Perform a buffer exchange into a well-characterized, non-catalytic buffer system like phosphate-buffered saline (PBS) to see if the stability improves.
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Plasma Stability Assay: If the intended application is in vivo, conduct a stability study in plasma to assess the impact of biological components on cleavage rates.
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Consider Bond Reduction: For applications where a permanent linkage is desired, the hydrazone bond can be reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride.
Issue 2: Inefficient or No Cleavage of the Conjugate under Acidic Conditions (e.g., pH 5.0)
Possible Causes:
-
Overly Stable Hydrazone Bond: The hydrazone bond formed may be too stable for efficient cleavage at the target acidic pH. This is often the case with hydrazones derived from certain aromatic aldehydes.
-
Insufficient Incubation Time: The rate of hydrolysis, even at acidic pH, is finite. The incubation time may not be long enough to observe significant cleavage.
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Incorrect Buffer pH: The pH of the acidic buffer may not be low enough to effectively catalyze hydrolysis.
Troubleshooting Steps:
-
Verify Acidic Buffer pH: Ensure the pH of your cleavage buffer is accurate.
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Extend Incubation Time: Increase the duration of the experiment, taking time points over a longer period to monitor for cleavage.
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Re-evaluate Carbonyl Partner: If the cleavage kinetics are critical, consider synthesizing a conjugate with a less stable hydrazone bond, for example, by using an aliphatic aldehyde.
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Review Literature Data: Compare your results with published data for similar hydrazone conjugates to set realistic expectations for cleavage rates.
Quantitative Data Summary
The stability of a hydrazone bond is highly dependent on its chemical structure and the surrounding environment. The following tables provide a summary of representative data on the half-lives of different types of hydrazone conjugates at various pH values.
Table 1: Half-lives of Aliphatic Aldehyde-Derived mPEG-HZ-PE Conjugates in Phosphate Buffered Saline at 37°C
| Conjugate Cross-linker | Half-life at pH 7.4 (min) | Half-life at pH 5.5 |
| AMBH | 150 | < 2 min |
| EMCH | 120 | < 2 min |
| MPBH | 90 | < 2 min |
| KMUH | 20 | < 2 min |
Data adapted from a study on PEG-PE conjugates, demonstrating high instability under acidic conditions and varying stability at physiological pH depending on the acyl hydrazide linker.
Table 2: Half-lives of Aromatic Aldehyde-Derived mPEG-HZ-PE Conjugates in Phosphate Buffered Saline at 37°C
| Conjugate | Half-life at pH 7.4 | Half-life at pH 5.5 |
| 15a | > 72 h | > 48 h |
| 15b | > 72 h | > 48 h |
| 15c | > 72 h | > 48 h |
Data adapted from the same study, highlighting the significantly increased stability of hydrazones derived from an aromatic aldehyde at both neutral and acidic pH.
Experimental Protocols
Protocol 1: General Procedure for Assessing Hydrazone Bond Stability by RP-HPLC
This protocol outlines a method to determine the rate of hydrolysis of a hydrazone-linked conjugate at different pH values.
Materials:
-
Hydrazone-linked conjugate
-
Buffers at desired pH values (e.g., pH 7.4 PBS, pH 5.0 acetate buffer)
-
Organic solvent for stock solution (e.g., DMSO, acetonitrile)
-
RP-HPLC system with UV detector
-
Thermostated incubator (e.g., 37°C)
Procedure:
-
Prepare a stock solution of the hydrazone conjugate in an appropriate organic solvent (e.g., 1-5 mg/mL).
-
Prepare incubation samples by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 50-100 µg/mL). Keep the final concentration of the organic solvent low (<1-5%) to avoid affecting the buffer pH.
-
Incubate the samples at a constant temperature, typically 37°C, to mimic physiological conditions.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench the reaction immediately to stop further hydrolysis. This can be done by adding a quenching agent or by freezing the sample at -20°C or -80°C.
-
Analyze the samples by RP-HPLC. Develop a gradient method that provides good separation between the intact conjugate and its hydrolysis products.
-
Quantify the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining over time and determine the half-life of the conjugate at each pH.
Visualizations
Caption: Mechanism of acid-catalyzed hydrazone bond hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
impact of buffer choice on H2N-PEG5-Hydrazide reaction kinetics
Welcome to the technical support center for H2N-PEG5-Hydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to reaction kinetics and buffer choice.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound with an aldehyde or ketone?
A1: The reaction of this compound with an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a hydrazone bond. The reaction is initiated by the nucleophilic attack of the terminal hydrazide nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolamine. The reaction is completed by the acid-catalyzed dehydration of this intermediate to yield the stable C=N double bond of the hydrazone and a molecule of water.
Q2: How does the choice of buffer pH affect the reaction rate?
A2: The rate of hydrazone formation is highly dependent on the pH of the reaction buffer. The reaction generally follows a bell-shaped curve with respect to pH, with the optimal pH typically falling in the acidic range of 4.5 to 6.5. At neutral pH (around 7.4), the reaction can be slow because the dehydration of the carbinolamine intermediate is the rate-limiting step and is not efficiently catalyzed. As the pH is lowered, the dehydration is acid-catalyzed, and the rate increases. However, at very low pH values (typically below 4), the hydrazide can become protonated, which reduces its nucleophilicity and slows down the initial addition step.
Q3: My reaction is very slow at neutral pH. How can I increase the reaction rate?
A3: Slow reaction rates at neutral pH are a common challenge with hydrazone ligation. To accelerate the reaction, you can:
-
Add a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts for hydrazone formation at neutral pH. Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazide.
-
Optimize Reactant Concentrations: Increasing the concentration of one or both reactants can drive the reaction forward.
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Consider the Carbonyl Partner: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity. Aromatic aldehydes with electron-withdrawing groups can also exhibit faster reaction rates.[1]
Q4: What are the most suitable buffers for this reaction?
A4: The choice of buffer is critical for optimal reaction performance.
-
Recommended Buffers: Acetate or MES buffers are commonly used for reactions in the optimal acidic pH range (4.5-6.5). For reactions at or near neutral pH, phosphate-buffered saline (PBS) is a common choice, often supplemented with a catalyst like aniline.
-
Buffers to Avoid: Avoid amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane), as the primary amine in Tris can compete with the hydrazide for reaction with the carbonyl compound.
Q5: How stable is the resulting hydrazone bond?
A5: The stability of the hydrazone bond is also pH-dependent. It is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions. This property is often exploited in drug delivery systems for pH-triggered release of a payload in the acidic environment of endosomes or lysosomes. The stability is also influenced by the structure of the aldehyde or ketone used. Hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Suboptimal pH: The buffer pH is too high (e.g., > 7.5) or too low (e.g., < 4), leading to a slow reaction rate. | Verify the pH of your reaction buffer. Adjust the pH to the optimal range of 4.5-6.5. If the reaction must be performed at neutral pH, consider adding a catalyst like aniline. |
| Incorrect Buffer Composition: Use of an amine-containing buffer (e.g., Tris) is inhibiting the reaction. | Switch to a non-amine-containing buffer such as acetate, MES, or PBS. | |
| Low Reactant Concentration: The concentrations of this compound and/or the carbonyl compound are too low. | Increase the concentration of one or both reactants. | |
| Degraded Reagents: The this compound or the carbonyl compound may have degraded. | Use fresh, high-quality reagents. Store this compound under recommended conditions (typically at -20°C). | |
| Slow Reaction Rate | Neutral pH: The reaction is being carried out at a neutral pH without a catalyst. | Add a catalyst such as aniline (typically 10-100 mM) to accelerate the reaction. Alternatively, if your molecules are stable at lower pH, adjust the buffer to the acidic range. |
| Steric Hindrance: The carbonyl group on the target molecule is sterically hindered. | Increase the reaction time and/or temperature. Consider using a longer PEG linker to reduce steric hindrance. | |
| Side Product Formation | Reaction with Other Functional Groups: The hydrazide may be reacting with other functional groups on your target molecule, such as activated esters. | Ensure that the reaction conditions are optimized for hydrazone formation and that no other highly reactive electrophiles are present. |
| Oxidation of Hydrazide: The hydrazide group can be susceptible to oxidation. | Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue. | |
| Precipitation During Reaction | Poor Solubility: One of the reactants or the product has poor solubility in the reaction buffer. | Add a small amount of a water-miscible organic co-solvent such as DMSO or DMF. The PEG chain on this compound generally improves aqueous solubility, but the properties of the other reactant are also important. |
Quantitative Data on Reaction Kinetics
Table 1: Influence of pH on Hydrazone Formation Rate
| pH Range | Relative Reaction Rate | Explanation |
| < 4 | Slow | Protonation of the hydrazide reduces its nucleophilicity. |
| 4.5 - 6.5 | Fast (Optimal) | Acid-catalyzed dehydration of the carbinolamine intermediate is efficient. |
| 7.0 - 7.5 | Slow | The uncatalyzed dehydration of the carbinolamine intermediate is the rate-limiting step. |
| > 8.0 | Very Slow | Lack of protons to catalyze the dehydration step. |
Table 2: Representative Second-Order Rate Constants for Hydrazone Formation
| Hydrazine/Aminooxy Compound | Carbonyl Compound | pH | Catalyst | Rate Constant (M⁻¹s⁻¹) |
| 6-Hydrazinopyridyl derivative | Aromatic Aldehyde | 7.0 | Aniline | 10¹ - 10³[3] |
| Various Hydrazines | 2-Formylpyridine | 7.4 | None | Varies significantly with hydrazine structure[4] |
| 2-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | None | ~1.9[1] |
Note: This data is for analogous systems and should be used as a general guide. Actual reaction rates with this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Ligation in Acidic Buffer
-
Prepare the Buffer: Prepare a 100 mM sodium acetate or MES buffer at the desired pH (e.g., pH 5.5).
-
Dissolve Reactants: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add this compound: Add a 1.5 to 5-fold molar excess of this compound to the reaction mixture.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time should be determined empirically.
-
Monitor Progress: Monitor the reaction progress using an appropriate analytical technique such as HPLC, LC-MS, or SDS-PAGE.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess this compound.
Protocol 2: Aniline-Catalyzed Hydrazone Ligation at Neutral pH
-
Prepare the Buffer: Prepare a 100 mM phosphate buffer (e.g., PBS) at pH 7.4.
-
Prepare Aniline Stock: Prepare a stock solution of aniline in an organic solvent like DMSO or directly in the reaction buffer.
-
Dissolve Reactants: Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Add Catalyst: Add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Add this compound: Add a 1.5 to 5-fold molar excess of this compound.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours.
-
Monitor and Purify: Monitor the reaction and purify the conjugate as described in Protocol 1.
Visualizing Reaction Pathways and Logic
References
- 1. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of H2N-PEG5-Hydrazide Labeled Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for proteins labeled with H2N-PEG5-Hydrazide. This document offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling proteins with this compound?
A1: Labeling proteins with this compound is a two-step process primarily targeting glycoproteins.
-
Oxidation: The carbohydrate moieties (sugars) on the glycoprotein are oxidized using a mild oxidizing agent, such as sodium periodate (NaIO₄). This reaction cleaves the vicinal diols on the sugar residues to form reactive aldehyde groups.
-
Hydrazone Bond Formation: The newly formed aldehyde groups on the protein react with the hydrazide group of this compound to form a stable covalent bond known as a hydrazone linkage. This reaction is typically carried out at a slightly acidic pH (around 5.5-6.5).
Q2: What are the main challenges in purifying this compound labeled proteins?
A2: The primary challenges include:
-
Heterogeneity of the reaction mixture: The reaction often results in a mixture of the desired mono-PEGylated protein, unreacted protein, poly-PEGylated species (multiple PEG chains attached), unreacted this compound, and byproducts from the labeling reaction.
-
Separation of closely related species: Differentiating between the unlabeled protein and the mono-PEGylated protein, as well as separating different PEGylated isoforms, can be challenging due to similarities in their physicochemical properties.
-
Removal of excess PEG reagent: The unreacted this compound, being a small molecule, must be efficiently removed to obtain a pure final product.
-
Maintaining protein stability: The purification process should be conducted under conditions that preserve the structure and function of the labeled protein. The hydrazone linkage itself can be susceptible to hydrolysis under certain pH conditions.[1][2][3][4]
Q3: Which purification techniques are most suitable for this compound labeled proteins?
A3: Several chromatographic techniques are commonly employed, often in combination, to achieve high purity.[]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is very effective for removing unreacted, low molecular weight this compound and for separating the larger PEGylated protein from the smaller, unreacted protein.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and poly-PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. PEGylation can change the hydrophobicity of a protein, which can be exploited for purification. HIC can be a useful polishing step after IEX.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound labeled proteins.
Problem 1: Low Yield of PEGylated Protein
Q: I am observing a very low yield of my PEGylated protein after the labeling reaction and initial purification. What could be the cause?
A: Low yield can stem from issues in either the labeling reaction itself or the purification process.
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation of Glycans | - Ensure the sodium periodate solution is freshly prepared. - Optimize the concentration of sodium periodate (typically 1-10 mM). - Verify the reaction buffer is at the optimal pH for oxidation (typically pH 5.5-6.5). - Ensure the reaction time is sufficient (usually 15-30 minutes at 4°C in the dark). |
| Inefficient Hydrazone Ligation | - Confirm the integrity of the this compound reagent. - Optimize the molar ratio of PEG-hydrazide to protein (a 10- to 50-fold molar excess of PEG is often a good starting point). - Ensure the reaction buffer is at the optimal pH for hydrazone formation (typically pH 5.5-6.5). - Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with the hydrazide. - Increase the reaction time (can range from 2 hours to overnight). |
| Protein Loss During Purification | - For SEC, ensure the column resin has the appropriate molecular weight cutoff to separate the PEGylated protein from smaller contaminants without causing excessive dilution. - For IEX, optimize the salt gradient and pH to ensure efficient binding and elution of the PEGylated species. - For HIC, adjust the salt concentration in the binding buffer to promote interaction without causing protein precipitation. - Consider using low-protein-binding tubes and membranes to minimize non-specific adsorption. |
| Instability of the Hydrazone Linkage | - Avoid prolonged exposure to acidic conditions (pH < 5) or strongly basic conditions, which can lead to hydrolysis of the hydrazone bond. |
Problem 2: Presence of Unreacted Protein in the Final Product
Q: After purification, I still see a significant amount of unreacted (unlabeled) protein in my sample. How can I improve the separation?
A: The separation of PEGylated from un-PEGylated protein is a critical step.
| Purification Technique | Optimization Strategies |
| Size Exclusion Chromatography (SEC) | - The size difference between the un-PEGylated and mono-PEGylated protein may not be sufficient for complete separation, especially for smaller proteins or larger PEGs. - Use a longer column or connect multiple columns in series to increase resolution. - Optimize the flow rate; a slower flow rate can improve resolution. |
| Ion Exchange Chromatography (IEX) | - This is often the most effective method for this separation. PEGylation shields the protein's surface charges, leading to a change in its elution profile compared to the un-PEGylated form. - Optimize the pH of the mobile phase to maximize the charge difference between the labeled and unlabeled protein. - Use a shallow salt gradient for elution to improve the resolution between closely eluting species. |
| Hydrophobic Interaction Chromatography (HIC) | - PEGylation can alter the protein's hydrophobicity. - Screen different HIC resins (e.g., Phenyl, Butyl, Octyl) to find the one that provides the best separation. - Optimize the salt concentration in the binding and elution buffers. |
Problem 3: Presence of Poly-PEGylated Species
Q: My final product contains a mixture of mono- and di- (or higher) PEGylated species. How can I obtain a more homogeneous product?
A: The formation of poly-PEGylated species is often due to an excess of reactive sites or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Excessive Oxidation | - Reduce the concentration of sodium periodate or the oxidation reaction time to generate fewer aldehyde groups. |
| High Molar Ratio of PEG-Hydrazide | - Decrease the molar excess of this compound in the labeling reaction. |
| Inefficient Purification | - Ion Exchange Chromatography (IEX) is typically the best method for separating species with different degrees of PEGylation, as each additional PEG chain further alters the protein's surface charge. Use a shallow elution gradient for optimal resolution. |
Experimental Protocols
Protocol 1: General Workflow for Purification of this compound Labeled Proteins
Protocol 2: Detailed Methodology for Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your PEGylated protein. For removing small molecules like excess this compound, a column with a lower molecular weight cutoff (e.g., 5-10 kDa) is suitable. For separating mono-PEGylated from un-PEGylated protein, a high-resolution column is necessary.
-
Mobile Phase: Use a buffer that maintains the stability and solubility of your protein (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The mobile phase should be filtered (0.22 µm) and degassed.
-
Sample Preparation: Concentrate the reaction mixture if necessary. Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.
-
Chromatography:
-
Equilibrate the column with at least two column volumes of the mobile phase.
-
Inject the sample. The injection volume should typically be 1-2% of the total column volume for optimal resolution.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or other analytical techniques to identify the fractions containing the purified PEGylated protein.
Protocol 3: Detailed Methodology for Ion Exchange Chromatography (IEX)
-
Column Selection: Choose a cation or anion exchange column based on the isoelectric point (pI) of your protein and the expected change in charge upon PEGylation.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the protein binds to the column.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Chromatography:
-
Equilibrate the column with Buffer A.
-
Load the sample onto the column. The sample should be in or exchanged into the Binding Buffer.
-
Wash the column with Buffer A to remove unbound molecules.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Monitor the elution at 280 nm and collect fractions.
-
-
Analysis: Analyze the fractions by SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing the desired PEGylated species.
Visualization of Purification Logic
Quantitative Data Summary
| Purification Step | Typical Purity | Typical Yield | Key Separation |
| Size Exclusion Chromatography (SEC) | >90% (for removal of free PEG) | >95% | PEGylated/un-PEGylated protein vs. free PEG |
| Ion Exchange Chromatography (IEX) | >95% (for mono-PEGylated species) | 70-90% | Un-PEGylated vs. Mono-PEGylated vs. Poly-PEGylated |
| Hydrophobic Interaction Chromatography (HIC) | >98% (as a polishing step) | 80-95% | Removal of remaining impurities and aggregates |
Note: Purity and yield are highly dependent on the specific protein, the degree of PEGylation, and the optimization of the chromatographic conditions.
For further assistance, please contact our technical support team.
References
long-term storage and stability of H2N-PEG5-Hydrazide
This technical support center provides guidance on the long-term storage, stability, and handling of H2N-PEG5-Hydrazide for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Source |
| Temperature | -20°C | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | [1] |
| Moisture | Keep in a desiccated environment. The compound is hygroscopic. | [1] |
| Light | Protect from light. | General lab best practice |
Note: Always allow the product to equilibrate to room temperature before opening the vial to prevent moisture condensation.[1]
Q2: What is the expected shelf life of this compound?
The shelf life of this compound is highly dependent on storage conditions. When stored as recommended, the product is expected to be stable for at least one year. For specific batch information, please refer to the Certificate of Analysis (CoA).
Q3: How should I handle this compound upon receipt?
Upon receipt, it is recommended to aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and moisture exposure. Store the aliquots at -20°C under an inert atmosphere.
Q4: What solvents are compatible with this compound?
This compound is soluble in a variety of common laboratory solvents.
| Solvent | Suitability | Source |
| Water | Soluble | [1] |
| DMSO | Soluble | |
| DMF | Soluble | |
| Methylene Chloride | Soluble |
For bioconjugation reactions, it is advisable to use anhydrous solvents to prepare stock solutions.
Q5: What is the primary degradation pathway for this compound and its conjugates?
The primary degradation pathway for conjugates formed with this compound is the hydrolysis of the resulting hydrazone bond. This hydrolysis is acid-catalyzed and will cleave the bond between the PEG linker and the conjugated molecule. The stability of the hydrazone bond is pH-dependent, with increased stability observed at neutral or slightly alkaline pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction pH is not ideal for hydrazone bond formation. | The optimal pH for hydrazone formation is typically between 4.5 and 6.0. However, for sensitive proteins, a pH of 6.0-7.4 can be used, though the reaction may be slower. Consider using a catalyst like aniline at physiological pH to increase the reaction rate. |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris) can compete with the hydrazide for reaction with the aldehyde or ketone. | Use a non-amine-containing buffer such as MES, HEPES, or PBS. | |
| Degraded this compound: The reagent may have degraded due to improper storage. | Use a fresh aliquot of this compound. Ensure proper storage at -20°C under a dry, inert atmosphere. | |
| Inefficient Aldehyde/Ketone Formation: If conjugating to a biomolecule, the generation of the carbonyl group may be incomplete. | Optimize the oxidation step (e.g., with sodium periodate for glycoproteins). Ensure complete removal of the oxidizing agent before adding the hydrazide. | |
| Precipitation of Conjugate | Hydrophobicity of the Conjugated Molecule: The attached molecule may be causing the entire conjugate to become insoluble. | The PEG spacer in this compound is designed to enhance solubility. If precipitation still occurs, consider using a longer PEG-hydrazide linker. |
| Cleavage of the Hydrazone Bond | Acidic Conditions: The hydrazone bond is labile in acidic environments. | Ensure that all purification and storage buffers are at or above neutral pH (e.g., PBS pH 7.4). |
| Loss of Biological Activity of the Conjugated Molecule | Steric Hindrance: The PEG linker may be sterically blocking the active site of the biomolecule. | If possible, perform site-specific conjugation away from the active site. Consider using a longer or shorter PEG-hydrazide linker to alter the spatial arrangement. |
| Harsh Reaction Conditions: The conditions used for conjugation (e.g., pH, temperature) may be denaturing the biomolecule. | Perform the conjugation at a lower temperature and within the optimal pH range for the biomolecule's stability. |
Experimental Protocols
Protocol: General Procedure for Conjugation of this compound to an Aldehyde-Containing Molecule
This protocol provides a general workflow for the conjugation of this compound to a molecule containing an aldehyde group.
-
Preparation of Reagents:
-
Dissolve the aldehyde-containing molecule in a suitable reaction buffer (e.g., 100 mM MES, pH 5.5).
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the solution of the aldehyde-containing molecule. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction can be monitored by a suitable analytical technique (e.g., HPLC, SDS-PAGE).
-
-
Purification of the Conjugate:
-
Remove the excess unreacted this compound and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
The choice of purification method will depend on the size and properties of the final conjugate.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the purity of the final product using techniques such as HPLC, mass spectrometry, or SDS-PAGE.
-
-
Storage of the Conjugate:
-
Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting low conjugation efficiency.
References
Technical Support Center: Quantification of Labeling with H2N-PEG5-Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to quantifying the degree of labeling with H2N-PEG5-Hydrazide. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the principle of labeling with this compound?
A1: this compound labeling is a chemoselective process that targets aldehyde or ketone groups on a molecule. The hydrazide moiety (-NHNH2) of the PEG reagent nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, forming a covalent hydrazone bond.[1] This reaction is particularly useful for labeling glycoproteins, where the cis-diol groups of sugar residues can be oxidized with sodium periodate to generate aldehydes.[2][3]
Q2: What are the optimal pH conditions for hydrazone bond formation?
A2: The formation of a hydrazone bond is most efficient under mildly acidic conditions, typically between pH 4.5 and 6.0.[4] At this pH, the carbonyl group is susceptible to nucleophilic attack, and the hydrazide remains sufficiently nucleophilic. While the reaction can proceed at neutral pH (7.0-7.4), the rate is generally slower.[5]
Q3: Can a catalyst be used to improve the efficiency of hydrazone ligation?
A3: Yes, aniline and its derivatives are commonly used as catalysts to increase the rate of hydrazone bond formation, especially at neutral pH. Aniline catalysis can lead to significantly higher coupling efficiencies in shorter reaction times.
Q4: How stable is the hydrazone bond formed during labeling?
A4: The hydrazone bond is generally stable at neutral pH but is susceptible to hydrolysis under acidic conditions. This pH-dependent stability is a key feature for applications like drug delivery, where a payload can be released in the acidic environment of endosomes or lysosomes. The stability is also influenced by the structure of the aldehyde or ketone; aromatic aldehydes typically form more stable hydrazones than aliphatic aldehydes.
Q5: How can I remove unreacted this compound after the labeling reaction?
A5: Unreacted PEG-hydrazide can be removed using various chromatography techniques. Size-exclusion chromatography (SEC) is effective for separating the larger PEGylated product from the smaller, unreacted PEG reagent. Dialysis or membrane centrifugation with an appropriate molecular weight cutoff (MWCO) can also be employed for purification.
Quantification of Labeling
Determining the degree of labeling (DOL), or the molar ratio of PEG to the target molecule, is critical for ensuring the quality and consistency of your conjugate. Several methods can be employed for this quantification.
Methods for Quantifying the Degree of Labeling
| Method | Principle | Pros | Cons |
| UV-Vis Spectroscopy | Indirectly quantifies labeling by measuring the absorbance of a chromophore on the PEG or the target molecule. | Simple, rapid, and readily available equipment. | Requires a chromophore on the PEG or target molecule; can be inaccurate if there is spectral overlap. |
| Colorimetric Assays (TNBSA) | 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with unreacted primary amines (including hydrazides) to produce a colored product that can be quantified spectrophotometrically. By comparing the amount of free hydrazide before and after the reaction, the degree of labeling can be inferred. | Sensitive and specific for primary amines/hydrazides. | Indirect measurement; requires a standard curve and careful handling of reagents. |
| High-Performance Liquid Chromatography (HPLC) | Techniques like Size-Exclusion (SEC), Reversed-Phase (RP-HPLC), and Ion-Exchange (IEX) can separate the labeled conjugate from the unlabeled molecule and unreacted PEG. The degree of labeling can be determined by comparing the peak areas. | High resolution and can provide information on different labeled species (e.g., mono-, di-PEGylated). | Can be complex to develop a suitable method; requires specialized equipment. |
| Mass Spectrometry (MS) | Mass spectrometry directly measures the mass of the conjugate. The mass shift after labeling corresponds to the number of attached PEG molecules. | Highly accurate and provides direct evidence of labeling. | Requires access to a mass spectrometer; data analysis can be complex for heterogeneous PEG reagents. |
Experimental Protocols
Protocol 1: Quantification of Unreacted Hydrazide using the TNBSA Assay
This protocol allows for the indirect determination of the degree of labeling by quantifying the amount of unreacted this compound.
Materials:
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
5% (w/v) TNBSA solution in methanol
-
10% Sodium Dodecyl Sulfate (SDS)
-
1 N HCl
-
This compound standard solutions
-
Spectrophotometer or plate reader
Procedure:
-
Prepare TNBSA Working Solution: Immediately before use, dilute the 5% TNBSA solution 500-fold in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare Standard Curve: Prepare a series of this compound standards in the reaction buffer with concentrations ranging from 2-20 µg/mL.
-
Sample Preparation: Dilute an aliquot of your labeling reaction mixture and a control sample of the initial this compound solution to fall within the range of the standard curve.
-
Reaction: Add 250 µL of the TNBSA working solution to 500 µL of each standard and sample. Mix well.
-
Incubation: Incubate the reactions at 37°C for 2 hours.
-
Stop Reaction: Add 250 µL of 10% SDS and 125 µL of 1 N HCl to each tube to stop the reaction.
-
Measurement: Measure the absorbance of each sample and standard at 335 nm.
-
Calculation:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the concentration of unreacted hydrazide in your reaction sample from the standard curve.
-
Calculate the amount of hydrazide that has been incorporated into your target molecule by subtracting the unreacted amount from the initial amount.
-
Calculate the Degree of Labeling (DOL) using the molar amounts of the incorporated hydrazide and the target molecule.
-
Protocol 2: Analysis of Labeling by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general framework for separating the PEGylated conjugate from the unreacted protein.
Materials:
-
RP-HPLC system with a UV detector
-
C4 or C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Labeled protein sample
-
Unlabeled protein control
Procedure:
-
Sample Preparation: Dilute the labeled protein sample and the unlabeled control in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample.
-
Apply a linear gradient of increasing Mobile Phase B to elute the proteins. A typical gradient might be from 10% to 90% B over 30-60 minutes.
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
The PEGylated protein will typically elute earlier than the unlabeled protein due to the increased hydrophilicity from the PEG chain.
-
Integrate the peak areas of the labeled and unlabeled protein.
-
The degree of labeling can be estimated by the relative peak areas. For a more accurate quantification, a standard curve with known concentrations of labeled and unlabeled protein may be necessary.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | Inefficient aldehyde/ketone formation: If oxidizing a glycoprotein, the periodate may be degraded or the reaction conditions are suboptimal. | Use a fresh solution of sodium periodate. Ensure the oxidation is performed in a slightly acidic buffer (e.g., pH 5.5). |
| Incorrect pH for hydrazone formation: The pH of the reaction buffer is outside the optimal range (4.5-6.0). | Prepare a fresh buffer and verify the pH. Optimize the pH for your specific target molecule. | |
| Hydrolysis of the hydrazone bond: The reaction mixture is too acidic, or the incubation time is excessively long, leading to bond cleavage. | Monitor the reaction pH. Analyze the reaction at different time points to find the optimal incubation time. | |
| Interfering substances: The reaction buffer contains primary amines (e.g., Tris buffer) that compete with the hydrazide. | Use a non-amine-containing buffer such as phosphate or acetate buffer. | |
| Precipitation of the Conjugate | Over-labeling: A high degree of PEGylation can alter the solubility of the protein. | Reduce the molar excess of the this compound reagent in the labeling reaction. |
| Protein instability: The reaction conditions (pH, temperature) are causing the protein to denature and aggregate. | Optimize the reaction buffer to ensure protein stability. Consider performing the reaction at a lower temperature. | |
| Unexpected Cleavage of the Conjugate | Acidic environment: The storage or assay buffer is too acidic, causing hydrolysis of the hydrazone bond. | Store the conjugate in a neutral buffer (pH 7.4). Ensure that any assay buffers are compatible with the stability of the hydrazone linker. |
| Plasma-mediated hydrolysis: Components in plasma can catalyze the hydrolysis of the hydrazone bond. | If working with plasma samples, be aware of this potential instability and consider using a more stable linker if necessary. |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-directed immobilization of glycoproteins on hydrazide-containing solid supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Stability of H2N-PEG5-Hydrazide Conjugates in Different pH Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone of modern drug delivery, enhancing solubility, stability, and circulation half-life. The choice of conjugation chemistry is critical, as the stability of the resulting bond directly impacts the efficacy and safety of the therapeutic. Among the various "clickable" chemistries, the formation of a hydrazone bond via the reaction of a hydrazide, such as H2N-PEG5-Hydrazide, with an aldehyde or ketone on a target molecule is frequently employed for its pH-sensitive nature. This guide provides a comparative analysis of the stability of this compound conjugates in different pH environments, supported by experimental data and protocols, to aid researchers in making informed decisions for their drug development programs.
The pH-Dependent Nature of the Hydrazone Bond
The hydrazone linkage is characterized by its susceptibility to acid-catalyzed hydrolysis.[1][2] This property is particularly advantageous for applications requiring drug release in acidic microenvironments, such as tumors or the endo-lysosomal compartments of cells.[1][3] At physiological pH (around 7.4), the hydrazone bond is relatively stable, allowing for a longer circulation time of the conjugated drug.[3] However, under acidic conditions (pH 4.5-6.5), the rate of hydrolysis increases significantly, leading to the cleavage of the PEG chain and the release of the active molecule.
The stability of the hydrazone bond is not solely dependent on pH; it is also significantly influenced by the electronic properties of the carbonyl and hydrazide precursors. Hydrazones formed from aromatic aldehydes are substantially more stable to hydrolysis across a range of pH values compared to those derived from aliphatic aldehydes. This increased stability is attributed to the electronic resonance between the aromatic ring and the C=N double bond of the hydrazone. Acylhydrazones, which are formed from acyl hydrazides like this compound, are generally more stable at neutral pH than alkylhydrazones.
Comparative Stability Data
The following table summarizes the stability of different types of hydrazone bonds at various pH values, providing a framework for understanding how a this compound conjugate might behave. The data is compiled from studies on various PEG-hydrazide conjugates.
| Linkage Type | pH | Temperature (°C) | Half-life (t½) | Reference |
| Aliphatic Aldehyde-derived Acylhydrazone | 7.4 | 37 | 20 - 150 minutes | |
| Aliphatic Aldehyde-derived Acylhydrazone | 5.5 | 37 | < 2 minutes | |
| Aromatic Aldehyde-derived Acylhydrazone | 7.4 | 37 | > 72 hours | |
| Aromatic Aldehyde-derived Acylhydrazone | 5.5 | 37 | > 48 hours | |
| Bis-aliphatic Hydrazone | 7.3 | Not Specified | Gel formation in ~25s (fastest) | |
| Bis-aliphatic Hydrazone | 4.2 | Not Specified | Gel formation in ~50s |
Comparison with Other Common Bioconjugation Chemistries
The choice of conjugation chemistry extends beyond hydrazones. The table below compares the pH stability of hydrazone linkages with other commonly used covalent bonds in bioconjugation.
| Linkage Type | pH Stability Profile | Key Considerations |
| Hydrazone | Stable at neutral pH, labile at acidic pH. | Tunable stability based on aldehyde/ketone precursor. |
| Oxime | Significantly more stable than hydrazones across a wide pH range (pD 5.0-9.0). | Slower formation kinetics at neutral pH compared to some other click reactions. |
| Thioether (from Maleimide) | Can undergo retro-Michael addition at physiological pH, leading to instability. More stable in mildly acidic conditions. | Prone to hydrolysis of the maleimide ring at higher pH. |
| Amide (from NHS Ester) | Generally very stable across a broad pH range. | NHS esters themselves are susceptible to hydrolysis, especially at pH > 8. |
| Triazole (from Click Chemistry) | Highly stable across a wide range of pH and biological conditions. | Requires a copper catalyst (CuAAC) or a strained alkyne (SPAAC). |
Experimental Protocols
Protocol 1: Determination of Hydrazone Bond Stability by HPLC
This protocol outlines a general method to assess the hydrolytic stability of a this compound conjugate at different pH values.
1. Materials:
- This compound conjugate of interest.
- Phosphate-buffered saline (PBS), pH 7.4.
- Acetate or citrate buffer, pH 5.5.
- Acetate or citrate buffer, pH 4.5.
- Incubator or water bath set to 37°C.
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
- Mobile phase appropriate for the separation of the conjugate and its hydrolysis products.
- Quenching solution (e.g., a basic buffer to neutralize the acidic samples).
2. Procedure:
- Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., water or DMSO).
- Dilute the stock solution into the pre-warmed (37°C) buffers of different pH (7.4, 5.5, and 4.5) to a final concentration suitable for HPLC analysis.
- At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each buffer solution.
- Immediately quench the hydrolysis reaction by adding the aliquot to the quenching solution.
- Analyze the samples by HPLC. The intact conjugate should have a distinct retention time from the cleaved PEG-hydrazide and the drug/molecule.
- Quantify the peak area of the intact conjugate at each time point.
- Data Analysis: Plot the percentage of intact conjugate remaining versus time for each pH. The half-life (t½) of the conjugate at each pH can be calculated from the first-order decay kinetics.
Visualizing Stability and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Relationship between pH and hydrazone bond stability.
Caption: Workflow for determining conjugate stability.
Conclusion
This compound offers a valuable tool for creating pH-sensitive bioconjugates. The stability of the resulting hydrazone bond is a tunable feature, primarily dictated by the pH of the environment and the chemical nature of the aldehyde or ketone partner. While generally stable at physiological pH, these conjugates are designed to release their payload in acidic conditions. For applications requiring greater stability, particularly in acidic environments, alternative chemistries such as oxime formation or click chemistry should be considered. A thorough understanding of the stability profiles of different conjugation linkages is paramount for the successful design and development of effective and safe PEGylated therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: H2N-PEG5-Hydrazide vs. Maleimide Chemistry for Antibody Conjugation
For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is paramount for the development of effective targeted therapies and diagnostic agents. The choice of conjugation chemistry is a critical decision that profoundly influences the homogeneity, stability, and in vivo performance of the resulting antibody conjugate. This guide provides an objective, data-driven comparison of two widely used methods: H2N-PEG5-Hydrazide chemistry, which targets antibody glycans, and maleimide chemistry, which reacts with cysteine residues.
This comparison delves into the fundamental mechanisms of each chemistry, presents quantitative data on their performance, and provides detailed experimental protocols to enable researchers to make informed decisions for their specific applications.
At a Glance: Key Performance Metrics
| Performance Metric | This compound (Glycan Targeting) | Maleimide Chemistry (Cysteine Targeting) | Key Considerations |
| Target Site | Conserved N-linked glycans in the Fc region.[1] | Native or engineered cysteine residues. | Glycan conjugation offers inherent site-specificity away from the antigen-binding Fab region.[1] Cysteine conjugation can be heterogeneous unless engineered cysteines are used. |
| Homogeneity (DAR) | Generally high, leading to a more uniform Drug-to-Antibody Ratio (DAR). | Can be heterogeneous (DAR 0-8) with native disulfides. Site-engineered antibodies can achieve high homogeneity (e.g., DAR=2).[1] | A homogeneous DAR is crucial for consistent efficacy and predictable pharmacokinetics. |
| Bond Stability | Forms a hydrazone bond, which is generally stable but can be engineered to be acid-labile for controlled release in endosomal/lysosomal compartments.[1] | Forms a thioether bond, which is highly stable.[1] However, the succinimide ring is susceptible to a retro-Michael reaction, leading to deconjugation. | Linker stability in plasma is critical to prevent premature payload release and off-target toxicity. N-aryl maleimides exhibit improved stability over N-alkyl maleimides. |
| Conjugation Efficiency | Can be highly efficient, with some reports showing a significant increase in antibody coupling compared to other methods. | High affinity and fast kinetics under mild, physiological conditions, with efficiencies often exceeding 80% for engineered cysteines. | Reaction conditions must be optimized for both methods to maximize efficiency. |
| Impact on Function | Minimal impact on antigen-binding affinity as conjugation occurs distant from the Fab region. | Reduction of hinge disulfide bonds can potentially impact antibody structure and function. Conjugation near the antigen-binding site could reduce affinity. | Preserving the antibody's biological activity is of utmost importance. |
Reaction Chemistries: Two Distinct Approaches
The fundamental difference between these two conjugation strategies lies in their target functional groups and reaction mechanisms.
This compound Chemistry: This method offers a site-specific approach by targeting the carbohydrate moieties located in the Fc region of the antibody. The process involves two main steps:
-
Oxidation: The vicinal diols within the antibody's glycans are gently oxidized using an oxidizing agent like sodium periodate (NaIO₄) to create reactive aldehyde groups.
-
Hydrazone Bond Formation: The hydrazide group of the this compound linker then reacts with the newly formed aldehyde groups to form a stable hydrazone bond.
This site-specific nature ensures that the antigen-binding sites in the Fab region remain unaltered, thus preserving the antibody's immunoreactivity.
Maleimide Chemistry: This approach targets the sulfhydryl groups of cysteine residues. The process typically involves:
-
Reduction: The disulfide bonds within the antibody, particularly the interchain disulfides in the hinge region, are reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups.
-
Thioether Bond Formation: The maleimide group of the linker undergoes a Michael addition reaction with the free thiol group to form a stable thioether bond.
While effective, this method can lead to a heterogeneous mixture of conjugates if native cysteines are targeted, as the reduction of disulfide bonds may not be uniform. The use of engineered antibodies with cysteine residues at specific sites (e.g., THIOMABs) can overcome this limitation and produce homogeneous conjugates.
Quantitative Performance Comparison
The choice between hydrazide and maleimide chemistry often depends on the specific requirements of the final conjugate. The following tables summarize key quantitative data from various studies.
Table 1: Stability of the Conjugate Linkage
| Linkage Type | Condition | Half-life (t½) | % Conjugate Remaining | Source |
| Hydrazone (Acyl) | pH 5.0 | 4.63 hours | - | |
| pH 6.0 | 75 hours | - | ||
| pH 7.4 (PBS) | Stable | - | ||
| Human Plasma | >7 days (Silyl ether-based) | - | ||
| Thioether (N-alkyl maleimide) | Mouse Serum | - | 30-40% after 200 hours | |
| Thioether (N-aryl maleimide) | Mouse Serum | - | 90-100% after 200 hours | |
| Thioether (N-alkyl maleimide) | Thiol-containing buffer | - | ~65% after 7 days | |
| Thioether (N-aryl maleimide) | Thiol-containing buffer | - | >80% after 7 days |
Note: The stability of hydrazone bonds is highly dependent on the specific chemical structure and the pH of the environment. Aromatic hydrazones are generally more stable than aliphatic ones. The stability of maleimide conjugates is significantly influenced by the substituent on the maleimide nitrogen, with N-aryl maleimides offering greater stability by accelerating the hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| ADC Linker Chemistry | Cell Line | IC50 (nM) | Source |
| Hydrazide-based | MCF-7 (Breast Cancer) | 0.18 µM and 0.7 µM (for two different compounds) | |
| Hydrazide-based | LN-229 (Glioblastoma) | 0.77 µM | |
| Maleimide-based (N-phenyl) | HER2-positive BT-474 | Low nanomolar range | |
| Maleimide-based (N-alkyl, after serum incubation) | - | Lost potency over time | |
| Maleimide-based (N-aryl, after serum incubation) | - | Maintained high cytotoxicity |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in antibodies, payloads, cell lines, and experimental conditions. However, the data highlights that both chemistries can produce highly potent ADCs. The stability of the linker, as demonstrated with N-aryl maleimides, is crucial for maintaining potency.
Experimental Workflows and Logical Relationships
To visualize the distinct processes of this compound and maleimide conjugation, the following diagrams illustrate the experimental workflows.
The stability of the maleimide linkage is a critical factor, with the retro-Michael reaction being a key pathway for deconjugation.
Detailed Experimental Protocols
This compound Conjugation Protocol
Materials:
-
Antibody (2-10 mg/mL)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄) solution (freshly prepared in Oxidation Buffer)
-
Quenching Solution: 1 M Glycerol in water
-
Conjugation Buffer: PBS, pH 6.0-7.4
-
This compound dissolved in DMSO or Conjugation Buffer
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Prepare the antibody in Oxidation Buffer.
-
Oxidation: Add a 20- to 50-fold molar excess of NaIO₄ to the antibody solution. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 15 mM. Incubate for 10 minutes at room temperature.
-
Purification of Oxidized Antibody: Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation: Add a 50- to 100-fold molar excess of this compound to the purified oxidized antibody. Incubate for 2-4 hours at room temperature.
-
Final Purification: Purify the antibody conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker.
Maleimide Conjugation Protocol
Materials:
-
Antibody (1-10 mg/mL)
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.0-7.5 (degassed)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Maleimide-functionalized linker dissolved in DMSO or DMF
-
Conjugation Buffer: PBS, pH 7.0-7.5 (degassed)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody in Reduction Buffer.
-
Reduction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Removal of Reducing Agent: Immediately remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.
-
Conjugation: Immediately add a 10- to 20-fold molar excess of the maleimide-linker solution to the reduced antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Final Purification: Purify the antibody conjugate using a desalting column or SEC to remove unreacted linker.
Conclusion
Both this compound and maleimide chemistries are powerful tools for antibody conjugation, each with its own set of advantages and disadvantages.
This compound chemistry excels in providing site-specific conjugation to the Fc region, resulting in homogeneous conjugates with minimal impact on antigen binding. The stability of the resulting hydrazone bond can be tailored for specific applications, particularly for ADCs where pH-dependent drug release in the tumor microenvironment is desired.
Maleimide chemistry offers a rapid and efficient method for conjugation to cysteine residues. When combined with antibody engineering, it can also produce highly homogeneous conjugates . The primary challenge with traditional maleimide linkers is their potential for in vivo instability due to the retro-Michael reaction . However, the development of next-generation maleimides, such as N-aryl maleimides, has significantly improved the stability of the resulting thioether linkage.
The optimal choice of conjugation chemistry will depend on the specific goals of the research or drug development program. For applications where precise control over the conjugation site and a homogeneous product are critical, and where the potential for acid-labile cleavage is advantageous, this compound is an excellent option. For applications requiring a robust and efficient conjugation method, particularly when using engineered antibodies, maleimide chemistry, especially with stabilized maleimides, remains a highly relevant and powerful approach. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to select the most appropriate strategy to advance their antibody-based therapeutics and diagnostics.
References
A Head-to-Head Comparison: H2N-PEG5-Hydrazide vs. NHS Ester-Based PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a PEGylation linker is a critical decision that profoundly impacts the efficacy, stability, and specificity of a bioconjugate. This guide provides an in-depth, objective comparison of two prevalent classes of PEG linkers: H2N-PEG5-Hydrazide and N-Hydroxysuccinimide (NHS) ester-based linkers. We will delve into their respective chemical reactivities, conjugation efficiencies, and the stability of the resulting linkages, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Key Differences
| Feature | This compound | NHS Ester-Based PEG Linkers |
| Reactive Group | Hydrazide (-NH-NH2) | N-Hydroxysuccinimide Ester |
| Primary Target | Aldehydes and ketones | Primary amines (lysine residues, N-terminus) |
| Resulting Linkage | Hydrazone bond | Amide bond |
| Optimal Reaction pH | 5.0 - 7.0 | 7.0 - 9.0 |
| Key Advantages | Site-specific conjugation to glycans; pH-sensitive linkage option. | High reactivity with abundant amine groups; forms highly stable bonds. |
| Key Considerations | Requires the presence of carbonyl groups; hydrazone bond is less stable than an amide bond. | Can lead to heterogeneous products; NHS esters are sensitive to moisture.[1] |
Delving Deeper: A Performance Comparison
Reaction Efficiency and Specificity
The choice of linker chemistry dictates the precision and yield of the PEGylation reaction. This compound offers a significant advantage in terms of site-specificity . It reacts with aldehyde or ketone groups, which can be generated on glycoproteins by mild oxidation of their carbohydrate moieties. This targeted approach minimizes the random modification of the protein backbone, thereby preserving its native structure and biological activity. In contrast, NHS ester-based linkers react with primary amines, which are often abundantly distributed on the protein surface (e.g., lysine residues and the N-terminus). This can lead to a heterogeneous mixture of PEGylated species, potentially compromising the protein's function if critical amine groups are modified.[1]
While direct, side-by-side quantitative comparisons of PEGylation efficiency in the literature are scarce, we can summarize typical yields based on published data.
Table 1: Comparison of Typical PEGylation Yields
| Linker Type | Target Molecule | Reported Yield | Reference |
| H2N-PEG-Hydrazide | Oxidized Glycoproteins | >90% coupling efficiency | [1] |
| NHS Ester-PEG | Proteins (e.g., antibodies) | Up to 75% for mono-PEGylated products | [1] |
Note: The yields presented are not from a direct comparative study and can be influenced by various factors including the specific protein, linker length, and reaction conditions.
Stability of the Resulting Linkage
The stability of the bond formed between the PEG linker and the biomolecule is paramount for the in vivo performance of the conjugate. NHS esters form highly stable amide bonds , which are resistant to hydrolysis under physiological conditions.[1] This makes them ideal for applications requiring long-term stability in circulation.
This compound forms a hydrazone bond , which exhibits pH-dependent stability. The hydrazone linkage is relatively stable at physiological pH (7.4) but can be cleaved under acidic conditions. This characteristic can be a distinct advantage in drug delivery applications, where the release of a therapeutic payload is desired in the acidic microenvironment of a tumor or within the endosomes of a cell. However, for applications requiring long-term stability, the lability of the hydrazone bond is a key consideration.
Table 2: Comparative Stability of Hydrazone and Amide Bonds
| Linkage Type | Stability Profile | Key Advantages | Key Disadvantages |
| Hydrazone | pH-sensitive; less stable than amide bonds, especially in acidic environments. | Enables controlled, pH-triggered release of conjugated molecules. | Not suitable for applications requiring long-term stability in acidic environments. |
| Amide | Highly stable across a wide pH range. | Ensures long-term stability of the bioconjugate in vivo. | The permanent linkage may not be desirable for all drug delivery applications. |
Visualizing the Chemistry and Process
To further elucidate the differences between these two PEGylation strategies, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Reaction Mechanisms
References
A Comparative Guide to Purity Validation of H2N-PEG5-Hydrazide Conjugates by HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of reagents is paramount to the success and reproducibility of their work. This guide provides a comparative overview of two indispensable analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the validation of H2N-PEG5-Hydrazide conjugate purity. Supported by detailed experimental protocols and data interpretation, this document serves as a practical resource for the quality assessment of this versatile linker.
This compound, a discrete-length polyethylene glycol (dPEG®) linker, features a terminal amine and a hydrazide group, enabling the conjugation of biomolecules. The purity of this reagent is critical as impurities can lead to undesirable side reactions, reduced conjugation efficiency, and difficulty in characterizing the final conjugate.
Data Presentation: A Comparative Analysis
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound conjugates. While both HPLC and Mass Spectrometry provide crucial information, they offer different and complementary insights into the purity of the sample.
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Function | Separation and quantification of the main compound and its impurities based on physicochemical properties. | Determination of molecular weight and structural elucidation of the main compound and impurities. |
| Purity Assessment | Provides quantitative purity based on the relative peak area of the main compound versus impurities. | Confirms the mass of the desired compound and identifies the masses of any impurities present. |
| Information Provided | Retention time, peak area, peak shape. | Mass-to-charge ratio (m/z), isotopic distribution. |
| Strengths | - High resolution for separating closely related species. - Excellent for quantifying known impurities. - Robust and reproducible. | - High sensitivity and specificity for molecular weight determination.[1] - Provides structural information for unknown impurity identification. - Confirms successful synthesis of the target molecule. |
| Limitations | - Does not provide direct molecular weight or structural information.[1] - Requires reference standards for absolute quantification of impurities. | - Can produce complex spectra with multiple charged ions, especially for PEGylated compounds.[1] - Quantification can be more challenging than with HPLC. |
| Typical Method | Reversed-Phase HPLC (RP-HPLC) with UV or Charged Aerosol Detection (CAD). | Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.[1] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the validation of this compound conjugate purity, integrating both HPLC and Mass Spectrometry.
References
A Comparative Guide to the In Vitro and In Vivo Stability of H2N-PEG5-Hydrazide Linkers
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the therapeutic index of bioconjugates, such as antibody-drug conjugates (ADCs). The linker must be sufficiently stable in systemic circulation to prevent premature payload release, which can lead to off-target toxicity and reduced efficacy, while enabling efficient cleavage at the target site. This guide provides an objective comparison of the in vitro and in vivo stability of H2N-PEG5-Hydrazide linkers and other commonly used cleavable linkers, supported by experimental data.
This compound is a polyethylene glycol (PEG)-based linker that forms a hydrazone bond with a carbonyl group (aldehyde or ketone) on a payload molecule. This hydrazone linkage is designed to be susceptible to the acidic environment of endosomes and lysosomes (pH 4.5-6.5), facilitating intracellular drug release.[][2]
Comparative Stability of Cleavable Linkers
The stability of a linker is typically assessed by its half-life (t½) in relevant biological media, such as plasma, and under different pH conditions. Below is a summary of the stability profiles of hydrazone linkers and common alternatives.
In Vitro Stability Data
| Linker Type | Condition | Half-life (t½) | Key Findings |
| Hydrazone (Aliphatic) | pH 7.4 Buffer | 20 - 150 minutes | Stability at physiological pH is influenced by the carbon chain length of the acyl hydrazide.[3] |
| pH 5.5 Buffer | < 2 minutes | Rapidly cleaves in acidic conditions, mimicking the endosomal/lysosomal environment.[3] | |
| Human Plasma (pH ~7.4) | ~48 hours (phenylketone-derived) | Some hydrazone linkers have shown limited stability in plasma, leading to premature drug release.[4] | |
| Valine-Citrulline (Val-Cit) | Human Plasma | Generally Stable | This peptide linker is cleaved by cathepsin B, an enzyme overexpressed in many tumors. |
| Mouse Plasma | Unstable (t½ = 11.2 hours for ValCit-MMAE) | Susceptible to cleavage by mouse carboxylesterase 1c, which can complicate preclinical evaluation. | |
| Disulfide | Mouse Plasma | > 50% intact after 7 days (hindered) | Stability can be modulated by introducing steric hindrance around the disulfide bond. |
| β-Glucuronide | Rat Plasma | ~81 days (extrapolated) | Exhibits high stability in plasma due to cleavage being dependent on the lysosomal enzyme β-glucuronidase. |
In Vivo Stability Data
| Linker Type | Animal Model | Half-life (t½) | Representative ADC |
| Hydrazone | - | - | Gemtuzumab ozogamicin (Mylotarg®) |
| Valine-Citrulline (Val-Cit) | Mouse | ~144 hours (6.0 days) | cAC10-MMAE |
| Cynomolgus Monkey | ~230 hours (9.6 days) | cAC10-MMAE |
Mechanisms of Linker Cleavage and Experimental Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding linker stability. The following diagrams, created using Graphviz, illustrate the hydrazone bond formation and cleavage, a comparison of cleavage mechanisms for different linkers, and the workflows for in vitro and in vivo stability assessment.
Hydrazone Linker Chemistry
Caption: Formation and acid-catalyzed cleavage of a hydrazone linker.
Comparative Linker Cleavage Mechanisms
Caption: Cleavage mechanisms for common cleavable linkers in ADCs.
Experimental Workflow for In Vitro Plasma Stability Assay
Caption: General workflow for an in vitro plasma stability assay.
Experimental Workflow for In Vivo Stability Assessment
Caption: General workflow for an in vivo linker stability study.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate of cleavage of a linker in a bioconjugate when incubated in plasma from a relevant species (e.g., human, mouse).
Materials:
-
Test bioconjugate (e.g., ADC with this compound linker)
-
Control bioconjugate (with a known stable linker, if available)
-
Plasma (e.g., human, mouse), anticoagulated with EDTA or heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Pre-warm the plasma to 37°C. Spike the test bioconjugate into the plasma to a final concentration (typically 1-10 µM), ensuring the final solvent concentration is low (<1%) to prevent protein precipitation.
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Quenching and Processing: Immediately add the plasma aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of acetonitrile). Vortex vigorously and centrifuge at high speed (>10,000 x g) to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant, which contains the intact bioconjugate and any released payload. Analyze the supernatant by a validated HPLC or LC-MS method capable of separating and quantifying the intact bioconjugate and the released payload.
-
Data Analysis: Plot the percentage of the remaining intact bioconjugate against time. From this plot, determine the half-life (t½) of the bioconjugate in plasma.
In Vivo Pharmacokinetic (PK) Study for Linker Stability
Objective: To assess the stability of the linker in a living organism by measuring the concentration of the intact bioconjugate and/or the released payload in plasma over time.
Materials:
-
Test bioconjugate
-
Animal model (e.g., mice, rats)
-
Dosing and blood collection equipment
-
Analytical instrumentation (ELISA reader or LC-MS/MS system)
Procedure:
-
Animal Dosing: Administer the bioconjugate to the selected animal model, typically via intravenous (IV) injection.
-
Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours). Process the blood to obtain plasma.
-
Quantification of Intact Bioconjugate (ELISA-based):
-
Coat a 96-well plate with an antigen specific to the antibody portion of the ADC.
-
Add plasma samples to the wells. The intact ADC will bind to the coated antigen.
-
Use a detection antibody that recognizes the payload to quantify the amount of intact ADC.
-
Generate a standard curve with known concentrations of the intact ADC to determine the concentrations in the plasma samples.
-
-
Quantification of Free Payload (LC-MS/MS-based):
-
Extract the free payload from the plasma samples, typically by protein precipitation with an organic solvent.
-
Analyze the extract using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the plasma concentration of the intact bioconjugate and/or free payload versus time. Use pharmacokinetic software to calculate key parameters, including the half-life of the intact bioconjugate, which reflects the in vivo stability of the linker.
References
- 2. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Different Length PEG-Hydrazide Linkers in Drug Delivery
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. The choice of a linker to conjugate a drug to its carrier is a critical determinant of the conjugate's stability, drug release profile, and overall efficacy. Among the arsenal of available linker technologies, polyethylene glycol (PEG)-hydrazide linkers have emerged as a versatile tool, particularly for pH-controlled drug delivery. The inherent pH-sensitivity of the hydrazone bond, formed between a hydrazide and an aldehyde or ketone, allows for stable drug conjugation in the bloodstream at physiological pH (~7.4) and triggered drug release in the acidic microenvironments of tumors or within endosomal/lysosomal compartments.
This guide provides an objective comparison of PEG-hydrazide linkers of varying lengths, supported by experimental data, to elucidate the impact of PEG chain length on the performance of drug conjugates. We will delve into key parameters such as linker stability, drug release kinetics, and the resulting in vitro and in vivo efficacy.
The Influence of Linker Length on Physicochemical Properties and Stability
The length of the PEG chain in a PEG-hydrazide linker can significantly influence the physicochemical properties of the resulting drug conjugate. Longer PEG chains are known to enhance the solubility and stability of hydrophobic drugs and can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a prolonged circulation half-life.[1][2]
The stability of the crucial hydrazone bond is primarily dependent on the electronic properties of the reacting aldehyde or ketone and the surrounding pH, rather than the length of the PEG linker itself.[3][4] Aromatic aldehydes form more stable hydrazone bonds compared to aliphatic aldehydes.[5] This pH-dependent stability is a key feature exploited in drug delivery, enabling the conjugate to remain intact in the bloodstream and release the drug in acidic environments.
Quantitative Data on Hydrazone Bond Stability
The stability of the hydrazone bond is often quantified by its half-life (t½) at different pH values. The following table summarizes representative data on the hydrolysis kinetics for different types of hydrazone linkers.
| Linker Type | pH | Half-life (t½) | Reference |
| Aliphatic Aldehyde-derived | 7.4 | Minutes | |
| Aliphatic Aldehyde-derived | 5.5 | < 2 minutes | |
| Aromatic Aldehyde-derived | 7.4 | > 72 hours | |
| Aromatic Aldehyde-derived | 5.5 | > 48 hours |
Note: This data highlights the significant impact of the aldehyde's structure on hydrazone bond stability. While PEG length does not directly alter the bond's chemistry, it can sterically hinder enzymatic degradation of the drug or carrier.
Impact of PEG Linker Length on In Vitro and In Vivo Efficacy
The length of the PEG-hydrazide linker plays a crucial role in the biological performance of the drug conjugate. While longer linkers can improve pharmacokinetics, they may also introduce a trade-off in terms of cytotoxic potency.
In Vitro Cytotoxicity
Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity. This may be attributed to steric hindrance, where a longer linker impedes the interaction of the drug with its target or the binding of the drug carrier to its receptor. For instance, a study on affibody-drug conjugates showed that increasing the PEG chain length from 4 kDa to 10 kDa resulted in a decrease in cytotoxicity.
Pharmacokinetics and In Vivo Efficacy
In contrast to in vitro observations, longer PEG linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy. The increased hydrodynamic size imparted by longer PEG chains reduces renal clearance, leading to a longer circulation half-life. This prolonged circulation allows for greater accumulation of the drug conjugate at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
The following table summarizes the general trends observed with varying PEG linker lengths in antibody-drug conjugates (ADCs), which can be extrapolated to other targeted drug delivery systems.
| PEG Linker Length | In Vitro Potency | Pharmacokinetics (PK) | In Vivo Efficacy | General Trend | Reference |
| Short | Higher | Shorter half-life | May be lower | Favors ADC stability | |
| Long | May be lower | Longer half-life | Generally higher | Enhances PK properties |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of different length PEG-hydrazide linkers. Below are representative protocols for key experiments.
Synthesis of PEG-Hydrazide Drug Conjugate
-
Activation of Drug Carrier: If the drug carrier does not possess an aldehyde or ketone group, it needs to be introduced. For antibodies, this can be achieved by gentle oxidation of the carbohydrate moieties in the Fc region using sodium periodate (NaIO₄) to generate aldehyde groups.
-
Conjugation Reaction: The aldehyde-containing drug carrier is then reacted with a molar excess of the PEG-hydrazide linker in a suitable buffer (e.g., phosphate buffer, pH 5-7). The reaction is typically incubated for 2-4 hours at room temperature.
-
Drug Attachment: The drug, containing a compatible functional group, is then conjugated to the other end of the PEG-hydrazide linker.
-
Purification: The resulting drug conjugate is purified using techniques such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and drug.
In Vitro Stability Assay (pH-Dependent Hydrolysis)
-
Sample Preparation: Prepare solutions of the PEG-hydrazide drug conjugate in buffers of different pH values (e.g., pH 7.4 and pH 5.5).
-
Incubation: Incubate the solutions at 37°C.
-
Time-Point Analysis: At various time points, aliquots are taken and analyzed by a suitable method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the amount of intact conjugate and released drug.
-
Half-Life Calculation: The data is used to calculate the half-life of the conjugate at each pH.
In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the drug conjugates with different PEG-hydrazide linker lengths.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard assay, such as the MTT or CellTiter-Glo assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Efficacy Study (Xenograft Mouse Model)
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, free drug, and drug conjugates with different linker lengths).
-
Dosing: Administer the treatments intravenously at a predetermined schedule.
-
Tumor Volume Measurement: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Data Analysis: At the end of the study, calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Concepts
Diagrams can aid in understanding the structure and function of PEG-hydrazide linkers in drug delivery.
Caption: Varying PEG-hydrazide linker lengths in a drug delivery system.
Caption: Workflow for comparing different length PEG-hydrazide linkers.
Caption: Mechanism of pH-sensitive drug release from a PEG-hydrazide conjugate.
Conclusion
The length of a PEG-hydrazide linker is a critical parameter in the design of effective drug delivery systems. While the inherent pH-sensitivity is governed by the chemistry of the hydrazone bond itself, the PEG chain length significantly modulates the conjugate's overall performance. Longer PEG linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, although this can sometimes be at the expense of in vitro potency. The optimal PEG-hydrazide linker length is likely specific to the drug, the carrier, and the target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and the desired therapeutic outcome, researchers can rationally design more effective and safer drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Site-Specificity of H2N-PEG5-Hydrazide Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of payloads to monoclonal antibodies (mAbs) is a cornerstone of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). Achieving a homogenous product with a well-defined drug-to-antibody ratio (DAR) and precise payload placement is critical for ensuring optimal efficacy, safety, and manufacturability. H2N-PEG5-Hydrazide offers a site-specific conjugation strategy by targeting the carbohydrate moieties in the Fc region of the antibody. This guide provides an objective comparison of this method with other common conjugation chemistries and details the experimental protocols required to confirm site-specificity.
Comparison of Antibody Conjugation Chemistries
The choice of conjugation strategy significantly impacts the homogeneity and therapeutic index of an antibody conjugate. Below is a comparison of key performance metrics for this compound (glycan conjugation) versus common alternatives.
| Feature | This compound (Glycan Conjugation) | Cysteine-Maleimide Conjugation | Lysine-NHS Ester Conjugation |
| Target Site | Conserved N-linked glycans in the Fc region.[1] | Native or engineered cysteine residues.[2] | Surface-exposed lysine residues.[3] |
| Site-Specificity | High - targets the Fc region, distal to the antigen-binding Fab region.[1] | Moderate to High - depends on the number and accessibility of cysteine residues or requires antibody engineering for high specificity.[2] | Low - targets numerous lysine residues across the antibody surface, leading to a heterogeneous mixture. |
| Homogeneity (DAR) | High - typically results in a more uniform DAR. | Moderate - can result in a mixture of species with varying DARs (e.g., 0, 2, 4, 6, 8) unless engineered cysteines are used. | Low - produces a highly heterogeneous mixture with a broad DAR distribution. |
| Potential Impact on Antigen Binding | Minimal - conjugation site is remote from the antigen-binding domains. | Potential for impact if cysteines near the binding site are targeted or if disulfide bridge reduction alters conformation. | High potential to modify lysines within the antigen-binding site, potentially reducing affinity and efficacy. |
| Process Complexity | Multi-step process involving oxidation of the glycan, followed by hydrazone bond formation. | Can be a single step if free cysteines are available, or a two-step process involving disulfide reduction followed by conjugation. | Typically a straightforward one-step reaction. |
| Bond Stability | Hydrazone bond is formed, which can be further stabilized by reduction. | Thioether bond is generally stable, though maleimide chemistry can be susceptible to retro-Michael reactions. | Amide bond is highly stable. |
Experimental Protocols for Confirming Site-Specificity
Robust analytical methods are essential to verify the site of conjugation and the homogeneity of the resulting antibody conjugate.
LC-MS/MS Peptide Mapping for Precise Site Identification
This is the gold-standard technique for identifying the exact amino acid residues where the payload is attached.
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the antibody conjugate (e.g., using 8 M urea or guanidine hydrochloride) to unfold the protein and expose all potential cleavage sites.
-
Reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Exchange the buffer to a digestion-compatible buffer (e.g., Tris-HCl, pH 7.8).
-
Digest the protein into smaller peptides using a specific protease, most commonly trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS). The first stage of mass analysis (MS1) measures the mass-to-charge ratio (m/z) of the intact peptides.
-
Select peptide ions of interest for fragmentation (MS2). The fragmentation pattern provides sequence information.
-
-
Data Analysis:
-
Compare the MS/MS spectra of the conjugated antibody peptides to the spectra of the unconjugated antibody peptides.
-
The mass shift corresponding to the this compound and its payload will be observed on the peptide containing the modified glycan.
-
Specialized software can be used to automatically identify the modified peptides and pinpoint the exact site of conjugation.
-
Hydrophobic Interaction Chromatography (HIC) for DAR and Homogeneity Assessment
HIC separates molecules based on their hydrophobicity and is a powerful tool for determining the drug-to-antibody ratio (DAR) and assessing the homogeneity of the conjugate population.
Protocol:
-
Column and Mobile Phase Selection:
-
Use a HIC column with a suitable stationary phase (e.g., butyl, phenyl).
-
The mobile phase typically consists of a high concentration of a salt (e.g., ammonium sulfate) in a buffer (e.g., sodium phosphate, pH 7.0) as the starting condition (Mobile Phase A) and a low salt concentration buffer as the elution condition (Mobile Phase B).
-
-
Gradient Elution:
-
Inject the antibody conjugate onto the column equilibrated with Mobile Phase A.
-
Elute the bound proteins using a decreasing salt gradient (increasing proportion of Mobile Phase B).
-
More hydrophobic species (higher DAR) will elute later at lower salt concentrations.
-
-
Data Analysis:
-
The resulting chromatogram will show distinct peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
The relative area of each peak can be used to calculate the average DAR and the distribution of different species. For site-specific methods like hydrazide conjugation, a much simpler and more homogenous chromatogram is expected compared to random conjugation methods.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic technique that can be used to assess the purity and homogeneity of antibody conjugates. It is often used as an orthogonal method to HIC.
Protocol:
-
Sample Preparation:
-
For intact analysis, the sample can be directly injected.
-
For reduced analysis, the antibody is treated with a reducing agent to separate the light and heavy chains.
-
-
Chromatographic Separation:
-
Use a C4 or C8 reverse-phase column.
-
The mobile phase typically consists of an aqueous solution with a small amount of trifluoroacetic acid (TFA) (Mobile Phase A) and an organic solvent like acetonitrile with TFA (Mobile Phase B).
-
Elution is achieved with an increasing gradient of Mobile Phase B.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the different components of the sample. For site-specific conjugates, a major peak representing the desired product is expected.
-
RP-HPLC can be coupled with mass spectrometry (LC-MS) for mass confirmation of the different species.
-
Visualizing the Workflow and Logic
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Case Study Comparing Heterogeneous Lysine- and Site-Specific Cysteine-Conjugated Maytansinoid Antibody-Drug Conjugates (ADCs) Illustrates Benefits of Lysine Conjugation. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of H2N-PEG5-Hydrazide: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
The proper disposal of H2N-PEG5-Hydrazide is critical for laboratory safety and environmental protection. Due to the presence of the reactive hydrazide group, this compound should be handled with the same precautions as other hydrazine derivatives, which are known to be toxic, corrosive, and potentially carcinogenic.[1][2] This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound waste.
Principles of Safe Disposal
The primary method for rendering this compound waste non-hazardous is through chemical neutralization. This involves reacting the hydrazide moiety with a suitable oxidizing agent to produce less harmful byproducts. The recommended approach is to use a dilute solution of an oxidant such as sodium hypochlorite (NaOCl), calcium hypochlorite [Ca(OCl)2], or hydrogen peroxide (H2O2).[3][4] It is crucial to perform this neutralization in a controlled manner to avoid excessive heat generation.[4]
Quantitative Data for Neutralization
The following table summarizes the key quantitative parameters for the safe and effective neutralization of this compound waste. These values are based on established procedures for hydrazine compounds.
| Parameter | Recommendation | Rationale |
| Waste Concentration | Dilute to ≤ 5% in water | To control the rate of reaction and prevent excessive heat generation. |
| Oxidant Concentration | Use a ≤ 5% aqueous solution | To ensure a controlled and safe neutralization process. |
| Neutralization Ratio | Add an equal volume of 5% oxidant solution to the 5% waste solution | To ensure complete destruction of the hydrazide. A slight excess of the oxidant is recommended. |
| pH for Hypochlorite Neutralization | Maintain pH between 5 and 8 | This is the optimal pH range for the reaction between hydrazine and sodium hypochlorite. |
| Catalyst for H2O2 Neutralization | Add a trace amount of copper sulfate | To catalyze and accelerate the decomposition of hydrazine with hydrogen peroxide. |
Experimental Protocol for Disposal
This protocol details the step-by-step methodology for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
2. Waste Collection:
-
Collect all waste containing this compound, including unused solutions and contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed container.
3. Dilution of Waste:
-
In a suitable chemical-resistant container within a fume hood, carefully dilute the collected this compound waste with water to a concentration of 5% or less.
4. Preparation of Neutralizing Agent:
-
Prepare a 5% aqueous solution of sodium hypochlorite (bleach), calcium hypochlorite, or hydrogen peroxide.
5. Neutralization Procedure:
-
Slowly add the 5% neutralizing agent to the diluted this compound waste solution with constant stirring. An equal volume of the neutralizing agent is a general guideline, but a slight excess should be used to ensure complete reaction.
-
Monitor the temperature of the reaction mixture. If a significant temperature increase is observed, slow down the addition of the neutralizing agent.
-
For hydrogen peroxide neutralization, add a trace amount of copper sulfate solution as a catalyst.
6. Verification of Neutralization:
-
After the addition of the neutralizing agent is complete, continue to stir the mixture for at least one hour.
-
Test the solution for the presence of residual hydrazine using appropriate analytical methods, if available. Alternatively, testing for residual chlorine from hypochlorite can indicate that the hydrazine has been consumed.
7. Final Disposal:
-
Once neutralization is confirmed, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local, state, and federal regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling H2N-PEG5-Hydrazide
For researchers and scientists at the forefront of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of H2N-PEG5-Hydrazide, a valuable PEG-based PROTAC linker.[1] By adhering to these protocols, you can ensure a secure laboratory environment and maintain the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
The following table outlines the recommended Personal Protective Equipment (PPE) based on the specific laboratory operation being performed.
| Laboratory Operation | Risk Level | Minimum Required PPE |
| Pre-weighing and Weighing (Solid) | High | Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat. |
| Dissolving and Solution Preparation | Medium | Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat. |
| Conducting Reactions and Monitoring | Medium | Gloves: Chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Lab coat. |
| Small Spill Cleanup (<1g) | High | Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved N95 respirator or higher. Protective Clothing: Lab coat and disposable shoe covers. |
| Large Spill (>1g) | Severe | Gloves: Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: NIOSH-approved full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). Protective Clothing: Chemical-resistant suit. |
| Handling Waste and Decontamination | High | Gloves: Double-gloving with heavy-duty chemical-resistant gloves (e.g., Butyl rubber). Eye/Face Protection: Chemical splash goggles and a full-face shield. Respiratory Protection: Work within a certified chemical fume hood. Protective Clothing: Chemical-resistant apron over a lab coat. |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage: Store this compound in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials such as oxidizing agents. Recommended storage is at 2-8°C.
Experimental Protocols: Step-by-Step Guidance
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly designated for hazardous substance use, and a safety shower and eyewash station must be readily accessible.
Handling Procedures:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Reaction Setup: Ensure all reaction glassware is securely clamped and the setup is properly ventilated within the fume hood.
-
Post-Procedure: After handling, wash hands and forearms thoroughly. Decontaminate all surfaces and equipment.
Spill and Emergency Procedures
-
Small Spills (<1g):
-
Evacuate the immediate area.
-
Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills (>1g):
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent paper, empty containers) in a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix hydrazide waste with other incompatible waste streams.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department.
Workflow and Logical Relationships
To visualize the safe handling workflow for this compound, the following diagram outlines the key steps and decision points.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
